molecular formula C11H17ClN2O2 B2895358 1-Cbz-Amino-2-methylaminoethane hydrochloride CAS No. 277328-34-4

1-Cbz-Amino-2-methylaminoethane hydrochloride

Cat. No.: B2895358
CAS No.: 277328-34-4
M. Wt: 244.72
InChI Key: OCADBAIAKGMWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cbz-Amino-2-methylaminoethane hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O2 and its molecular weight is 244.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-[2-(methylamino)ethyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-12-7-8-13-11(14)15-9-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCADBAIAKGMWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNC(=O)OCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Option 1: Benzyl N-methyl-N-[2-(methylamino)ethyl]carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

It appears there may be ambiguity in the chemical name "Benzyl 2-(methylamino)ethylcarbamate hydrochloride." My initial research has identified several related but structurally distinct compounds. To ensure the technical guide is accurate and relevant to your needs, please clarify which of the following chemical structures you are interested in.

This compound has a benzyl carbamate group where the nitrogen is substituted with both a methyl group and a 2-(methylamino)ethyl group.

Chemical Structure:

Caption: Structure of Benzyl N-methyl-N-[2-(methylamino)ethyl]carbamate hydrochloride.

Option 2: 2-(Methylamino)ethyl carbamate hydrochloride

This is a simpler structure where the carbamate has a 2-(methylamino)ethyl group attached to the oxygen.

Chemical Structure:

Caption: Structure of 2-(Methylamino)ethyl carbamate hydrochloride.

Option 3: Benzyl N-(2-aminoethyl)carbamate hydrochloride

In this molecule, the benzyl carbamate has an unsubstituted 2-aminoethyl group on the nitrogen.

Chemical Structure:

Caption: Structure of Benzyl N-(2-aminoethyl)carbamate hydrochloride.

Option 4: A different related compound

It is also possible you are interested in a more complex molecule, such as an intermediate in the synthesis of Nicardipine, which contains a "2-(N-benzyl-N-methylamino)ethyl" moiety.

Please specify which of these options is the subject of your request. Once you provide this clarification, I will proceed with creating the in-depth technical guide as per your original instructions.

Physicochemical properties of 1-Cbz-Amino-2-methylaminoethane HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Benzyl (2-(methylamino)ethyl)carbamate Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of Benzyl (2-(methylamino)ethyl)carbamate Hydrochloride, a key organic intermediate often utilized in pharmaceutical synthesis and drug development. As a carboxybenzyl (Cbz)-protected diamine, its characteristics are of significant interest to researchers requiring a bifunctional building block. This document delineates its chemical identity, core physicochemical parameters, detailed spectroscopic profile, a representative synthetic pathway, and essential safety and handling protocols. The guide is structured to provide not only raw data but also expert interpretation and the causal reasoning behind analytical methodologies, serving as a vital resource for scientists in the field.

Nomenclature and Chemical Identity

Precise identification is paramount for ensuring experimental reproducibility and safety. The subject of this guide is a specific isomer of Cbz-protected N-methylethylenediamine. It is crucial to distinguish it from its isomer, Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride (CAS No. 162576-01-4), where the Cbz and methyl groups are attached to the same nitrogen atom. This guide focuses exclusively on the compound where the Cbz group protects the primary amine and the methyl group is on the secondary amine.

Table 1: Chemical Identifiers

Identifier Value
Primary Name 1-Cbz-Amino-2-methylaminoethane Hydrochloride
Systematic Name Benzyl (2-(methylamino)ethyl)carbamate Hydrochloride
CAS Number 277328-34-4[1][2][3][4][5]
Molecular Formula C₁₁H₁₇ClN₂O₂[1][3][5][6]
Molecular Weight 244.72 g/mol [1][2][6]
Canonical SMILES CNCCNC(=O)OCC1=CC=CC=C1.Cl[5]

Chemical Structure: Chemical structure of Benzyl (2-(methylamino)ethyl)carbamate Hydrochloride (Note: An illustrative image is used here. A diagram would be generated if image generation were supported.)

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation and biological assays.

Table 2: Summary of Physicochemical Properties

Property Value / Observation Rationale & Context
Appearance White to off-white crystalline solid. Typical for small organic hydrochloride salts.[7]
Melting Point Not explicitly found for CAS 277328-34-4. A similar compound (CAS 72080-83-2) melts at 169-172 °C.[7] The melting point is expected to be relatively sharp, indicative of a pure crystalline substance.
Solubility Soluble in water and polar organic solvents like methanol and DMSO.[7] The hydrochloride salt form significantly increases aqueous solubility compared to the free base by forming ions. Amino acids are often used as counterions to improve drug solubility.[8]
pKa (Estimated) ~8-9 (for the protonated methylamino group) The secondary amine (-NHCH₃) is the most basic site and will be protonated. Its pKa is lower than a typical aliphatic secondary amine (~11) due to the electron-withdrawing effect of the carbamate group two carbons away. The carbamate nitrogen is non-basic.
LogP (Calculated) ~1.64 (for isomer)[6] This value suggests moderate lipophilicity. The Cbz group contributes significantly to this property, while the hydrochloride salt form reduces the overall LogP compared to the free base.

| Topological Polar Surface Area (TPSA) | 55.56 Ų (for isomer)[6] | This value is useful for predicting membrane permeability and oral bioavailability in drug development contexts. |

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical steps in chemical research. This section outlines the expected analytical data and the logic behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. The predicted spectra for Benzyl (2-(methylamino)ethyl)carbamate Hydrochloride in a solvent like D₂O (which would exchange the acidic NH protons) are as follows:

Predicted ¹H NMR Spectrum (in D₂O):

  • δ ~7.4 ppm (5H, multiplet): These are the aromatic protons of the phenyl ring on the Cbz group.

  • δ ~5.1 ppm (2H, singlet): The benzylic methylene protons (-O-CH₂ -Ph). They appear as a singlet because there are no adjacent protons. Their downfield shift is due to the deshielding effect of the adjacent oxygen and the aromatic ring.

  • δ ~3.5 ppm (2H, triplet): The methylene protons adjacent to the carbamate nitrogen (-NH-CH₂ -CH₂-). They are deshielded by the carbamate group and split into a triplet by the neighboring methylene group.

  • δ ~3.2 ppm (2H, triplet): The methylene protons adjacent to the methylamino nitrogen (-CH₂-CH₂ -NHCH₃). They are split into a triplet by the neighboring methylene group.

  • δ ~2.8 ppm (3H, singlet): The methyl protons (-NH-CH₃ ). They appear as a singlet in D₂O.

Caption: Predicted ¹H-¹H spin-spin coupling network in the ethyl chain.

Predicted ¹³C NMR Spectrum: Approximately 9 distinct signals are expected:

  • δ ~158 ppm: Carbamate carbonyl carbon (C=O).

  • δ ~136 ppm: Aromatic quaternary carbon (ipso-C).

  • δ ~128-129 ppm: Aromatic CH carbons.

  • δ ~68 ppm: Benzylic carbon (-O-C H₂-Ph).

  • δ ~48 ppm: Methylene carbon adjacent to the methylamino group.

  • δ ~40 ppm: Methylene carbon adjacent to the carbamate.

  • δ ~35 ppm: Methyl carbon (-N-C H₃).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the structure.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal due to the presence of basic nitrogen atoms.

  • Expected Molecular Ion: The primary ion observed will be the [M+H]⁺ of the free base, corresponding to an m/z of 223.15 .

  • Major Fragmentation Pathways:

    • Loss of Benzyl Group: Cleavage of the benzylic C-O bond to give a prominent fragment at m/z 91 (tropylium ion).

    • Decarboxylation: Loss of CO₂ from the parent ion.

    • Ethyl Chain Cleavage: Fragmentation along the ethylenediamine backbone.

MS_Fragmentation Parent [M+H]⁺ m/z 223.15 Frag1 Tropylium Ion m/z 91.05 Parent->Frag1 - C₈H₁₀N₂O₂ Frag2 [M+H - C₇H₇]⁺ m/z 132.09 Parent->Frag2 - C₇H₇ (benzyl) Frag3 [M+H - C₈H₈O₂]⁺ m/z 73.09 Parent->Frag3 - C₈H₈O₂ (Cbz group)

Caption: Predicted major fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3000-2700 N-H⁺ (Ammonium salt) Stretch (broad)
~1690 C=O (Carbamate) Stretch (strong)
1605, 1495 C=C (Aromatic) Stretch
~1250 C-O (Ester-like) Stretch

| 740, 700 | C-H (Aromatic) | Out-of-plane bend |

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical intermediates. A reverse-phase method is most appropriate.

Protocol: Reverse-Phase HPLC for Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the aromatic Cbz group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Rationale: The C18 column retains the compound based on its lipophilicity. The gradient elution with acetonitrile effectively elutes the compound, while TFA acts as an ion-pairing agent to improve peak shape for the amine.

Synthesis and Reactivity

Understanding the synthesis and chemical stability of the compound is crucial for its application as a building block.

Synthetic Pathway

The most direct synthesis involves the selective N-protection of N-methylethylenediamine.

Reaction: N-methylethylenediamine + Benzyl Chloroformate → Benzyl (2-(methylamino)ethyl)carbamate

Synthesis Reactant1 N-methylethylenediamine Product Benzyl (2-(methylamino)ethyl)carbamate HCl Reactant1->Product Reactant2 Benzyl Chloroformate (Cbz-Cl) Reactant2->Product + Base (e.g., NaHCO₃) + Solvent (e.g., H₂O/Dioxane) + HCl workup

Caption: General synthetic scheme for the target compound.

Protocol: Synthesis of Benzyl (2-(methylamino)ethyl)carbamate Hydrochloride

  • Setup: In a round-bottom flask equipped with a stir bar, dissolve N-methylethylenediamine (1.0 eq) in a 1:1 mixture of dioxane and water. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (2.5 eq) to the solution. The use of a base is critical to neutralize the HCl generated during the reaction.[9]

  • Protection: Slowly add a solution of benzyl chloroformate (Cbz-Cl) (1.05 eq) in dioxane dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The primary amine is significantly more nucleophilic than the secondary amine, allowing for selective protection.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Workup: Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the resulting crude oil in diethyl ether and add a solution of HCl in ether (e.g., 2M) dropwise until precipitation is complete.

  • Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Chemical Stability and Reactivity
  • Cbz Group Stability: The carboxybenzyl (Cbz or Z) protecting group is stable to mildly acidic and basic conditions.[10]

  • Deprotection: It is readily cleaved under standard hydrogenolysis conditions (H₂, Pd/C), which is a key advantage for its use in multi-step synthesis.[11] It can also be removed by strong acids like HBr in acetic acid.

  • Amine Reactivity: The free secondary methylamino group remains nucleophilic and can participate in subsequent reactions such as alkylation, acylation, or reductive amination.

Safety, Handling, and Storage

Proper handling procedures are essential to ensure laboratory safety. While specific data for this CAS number is limited, data from closely related carbamate compounds provides a strong basis for safety protocols.

Table 4: GHS Hazard Information (Based on Isomer CAS 162576-01-4)

Category Information
Pictogram GHS07 (Exclamation Mark)[6]
Signal Word Warning[6]
Hazard Statements H302: Harmful if swallowed.[6] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6]

| Precautionary Statements | P261: Avoid breathing dust.[6] P280: Wear protective gloves/eye protection.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Safe Handling Protocol:

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure eyewash stations and safety showers are readily accessible.[12]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile or neoprene gloves.[13] Latex gloves do not provide adequate protection against many organic chemicals.[13]

  • Handling: Avoid direct contact with skin and eyes.[12] Do not inhale dust or aerosols.[14] Avoid generating dust during weighing and transfer.

  • Spills: In case of a small spill, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a sealed container for disposal.[15]

Storage:

  • Store in a tightly sealed container in a cool, dry place.[16]

  • Recommended storage temperature is typically 4°C or between 2-8°C to ensure long-term stability.[6][16]

  • Keep away from moisture and strong oxidizing agents.[6]

Conclusion

Benzyl (2-(methylamino)ethyl)carbamate Hydrochloride is a valuable bifunctional intermediate whose utility is defined by its distinct physicochemical properties. Its moderate lipophilicity, predictable spectroscopic signature, and the stable yet readily cleavable Cbz protecting group make it a versatile tool for medicinal chemists and researchers. This guide provides the foundational data and interpretive context necessary for its effective and safe implementation in the laboratory.

References

A Senior Application Scientist's Guide to the Commercial Availability and Strategic Synthesis of Mono-Cbz-Protected Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Mono-Protected Diamines

In the intricate world of organic synthesis, particularly within drug discovery and development, achieving precise control over reactive functional groups is paramount. Diamines are fundamental building blocks, serving as versatile linkers, scaffolds for heterocyclic synthesis, and key components in peptide chemistry.[1][2] However, their bifunctional nature presents a significant challenge: how to selectively functionalize one amino group while leaving the other available for subsequent transformations.

This is where the art of selective protection becomes critical. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of amine protection strategy.[3][4] Its robustness under a wide range of conditions, coupled with its clean removal via catalytic hydrogenation, makes it an ideal choice.[5] Mono-Cbz-protected diamines are therefore highly valuable intermediates, offering a shielded nucleophile at one end and a free, reactive amine at the other.[6] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing these critical reagents, deciding when to synthesize them in-house, and executing reliable protocols for their preparation and quality control.

Part 1: The Commercial Landscape - A "Make vs. Buy" Analysis

The first crucial decision a researcher faces is whether to purchase a required Cbz-protected diamine or synthesize it. This choice hinges on a balance of cost, time, required scale, and the specific structure .

Major Commercial Suppliers

A variety of chemical suppliers offer a selection of Cbz-protected amines and, to a lesser extent, diamines. These range from large, broad-line distributors to smaller, specialized building-block providers. Reliability, documentation (Certificate of Analysis), and available purity are key differentiators.

SupplierWebsiteSpecialization
MilliporeSigma (Sigma-Aldrich) --INVALID-LINK--Broad range of research chemicals, including protected diamines and synthesis reagents.[7]
Thermo Fisher Scientific --INVALID-LINK--Comprehensive portfolio for R&D, including the Alfa Aesar and Fisher Chemical brands.[8][9]
TCI (Tokyo Chemical Industry) --INVALID-LINK--Extensive catalog of organic reagents, with a specific category for N-Cbz-diaminoalkanes.
Apollo Scientific --INVALID-LINK--Supplier of aromatic, heterocyclic, and aliphatic compounds for research and development.[10]
BOC Sciences --INVALID-LINK--Provider of a wide range of chemicals, including Cbz-protected amino acids and custom synthesis services.[]
AChemBlock --INVALID-LINK--Offers a variety of novel building blocks for research purposes.[12]
Commonly Available Cbz-Protected Diamines

The "off-the-shelf" availability is largely concentrated on simple, short-chain aliphatic diamines and some common cyclic structures. More complex or sterically hindered diamines are rarely commercially available in their mono-Cbz-protected form.

Compound NameCAS NumberRepresentative Supplier(s)Typical Purity
N-Cbz-ethylenediamine hydrochloride18807-71-1AChemBlock, Sigma-Aldrich97-98%[1][12]
N-Cbz-1,3-diaminopropane57260-67-0TCI, Combi-Blocks>97%
N-Cbz-1,4-diaminobutane32397-17-4Various>97%
N-Cbz-piperazine31166-44-6Sigma-Aldrich, TCI>98%
Decision Framework: To Make or To Buy?

The decision to synthesize a mono-Cbz-protected diamine is often driven by necessity when a desired structure is not commercially available. The following workflow provides a logical framework for this critical decision.

Make_vs_Buy_Decision cluster_start Initiation cluster_search Sourcing cluster_decision Evaluation cluster_action Action start Identify required Cbz-protected diamine search Search commercial catalogs (e.g., Sigma, TCI, etc.) start->search is_available Is the exact structure available? search->is_available is_suitable Are purity, quantity, cost, and lead time acceptable? is_available->is_suitable Yes make Plan In-House Synthesis is_available->make No buy Purchase Reagent is_suitable->buy Yes is_suitable->make No

Caption: A decision-making workflow for sourcing Cbz-protected diamines.

Part 2: A Practical Guide to In-House Synthesis

When a Cbz-protected diamine must be synthesized, the primary obstacle is preventing di-protection. The similar nucleophilicity of the two amino groups often leads to a statistical mixture of starting material, desired mono-protected product, and the undesired di-protected side product.[13][14]

Reaction_Scheme Diamine H₂N-R-NH₂ (Diamine) Base Base CbzCl +   Cbz-Cl CbzCl->Base MonoCbz CbzHN-R-NH₂ (Desired Mono-Product) Base->MonoCbz DiCbz CbzHN-R-NHCbz (Di-Product Side-Product) Base->DiCbz Start H₂N-R-NH₂ (Unreacted) Base->Start

Caption: General reaction scheme showing desired and undesired products.
Guiding Principles for Selective Mono-Protection

Expertise in this area comes from understanding how to manipulate reaction conditions to favor the formation of the mono-adduct.

  • Use of Excess Diamine: The most common strategy is to use a large excess (3-10 equivalents) of the diamine relative to the Cbz-donating agent (e.g., benzyl chloroformate). This ensures that the Cbz-Cl is more likely to encounter an unreacted diamine molecule than a mono-protected one, thus statistically favoring mono-protection. The major drawback is the potential waste of a valuable diamine and the need for a robust purification method to remove the excess starting material.

  • In Situ Mono-Protonation: A more elegant approach involves the mono-protonation of the diamine using one equivalent of a strong acid (often generated in situ from trimethylsilyl chloride and methanol).[15] The resulting ammonium salt is deactivated towards acylation, leaving the single free amine to react with the Cbz-Cl. This method is highly efficient and avoids the need for a large excess of the diamine.

  • Alternative Reagents: While benzyl chloroformate (Cbz-Cl) is standard, other reagents like benzyl phenyl carbonate can offer different selectivity profiles, though they may require different reaction conditions.[16]

Detailed Experimental Protocol: Selective Mono-Cbz Protection of 1,4-Diaminobutane

This protocol is a robust, self-validating method adapted from established procedures, focusing on safety and reproducibility.[17]

Materials & Reagents:

  • 1,4-Diaminobutane (≥99%)

  • Benzyl chloroformate (Cbz-Cl, ≥98%)

  • Sodium hydroxide (NaOH), pellets or solution (3 N)

  • Hydrochloric acid (HCl), concentrated and 0.1 N

  • tert-Butyl methyl ether (TBME) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-diaminobutane (4.41 g, 50 mmol, 5.0 equiv) in 50 mL of water. Cool the flask in an ice bath to 0 °C.

  • Base Addition: Slowly add 3 N aqueous NaOH solution (~16.7 mL, 50 mmol, 5.0 equiv) while maintaining the temperature at 0 °C. Causality Note: The base is crucial to neutralize the HCl byproduct of the reaction, driving it to completion.

  • Cbz-Cl Addition: In a separate addition funnel, prepare a solution of benzyl chloroformate (1.71 g, 10 mmol, 1.0 equiv) in 20 mL of an organic solvent like TBME or DCM. Add this solution dropwise to the vigorously stirring diamine solution over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C. Causality Note: Slow, controlled addition is critical to maintain selectivity and prevent localized high concentrations of Cbz-Cl, which would favor di-protection.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction by TLC or LC-MS if desired.

  • Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with the chosen organic solvent (3 x 50 mL). Trustworthiness Note: This initial extraction removes the di-protected product (Cbz-NH-(CH₂)₄-NH-Cbz), which is less polar and more soluble in the organic phase.

  • Workup - Acid Wash: Combine the organic layers and wash them with 0.1 N HCl (2 x 50 mL) followed by saturated NaHCO₃ solution (1 x 50 mL). Discard these organic layers (or save for analysis of the di-protected byproduct). The excess diamine and the desired mono-protected product are now in the aqueous phases as their respective hydrochloride salts.

  • Workup - Basification and Final Extraction: Combine all aqueous layers from the previous steps. Cool in an ice bath and carefully add concentrated NaOH solution to adjust the pH to >12. This deprotonates the ammonium salts. Extract this basic aqueous solution with DCM or ethyl acetate (4 x 50 mL). Causality Note: The desired mono-protected product is now a free base and will be extracted into the organic layer, leaving inorganic salts behind.

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Cbz-protected 1,4-diaminobutane as a viscous oil or low-melting solid.

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Significant Di-protection Cbz-Cl added too quickly; Inefficient stirring; Insufficient excess of diamine.Ensure slow, dropwise addition at 0 °C with vigorous stirring. Increase the diamine-to-Cbz-Cl ratio to 10:1.
Low Yield Incomplete reaction; Loss of product during workup.Extend reaction time. Ensure pH is >12 before final extraction; perform more extractions (5-6x).
Difficult Purification Product and excess diamine are hard to separate by chromatography.The described extractive workup is designed to separate them. If chromatography is necessary, use a gradient elution with a polar solvent system containing a small amount of base (e.g., triethylamine) to prevent streaking.

Part 3: Quality Control and Characterization

Whether purchased or synthesized, rigorous analytical characterization is non-negotiable to ensure the material's identity, purity, and suitability for downstream applications.

Essential Analytical Techniques:

  • ¹H and ¹³C NMR: This is the primary technique for structural confirmation. For mono-Cbz-1,4-diaminobutane, one should observe the characteristic benzylic CH₂ protons (~5.1 ppm) and aromatic protons (~7.3 ppm) of the Cbz group. Crucially, the signals for the two CH₂ groups adjacent to the nitrogens will be distinct—one shifted downfield due to the carbamate (~3.1 ppm) and the other further upfield (~2.7 ppm).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides orthogonal confirmation of purity and molecular weight. A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the mono-protected product is expected.

  • FTIR (Fourier-Transform Infrared Spectroscopy): This is useful for identifying the presence of key functional groups. A strong carbonyl (C=O) stretch for the carbamate will be visible around 1680-1700 cm⁻¹. The N-H stretches for both the carbamate and the free amine will also be present.

A Certificate of Analysis for a commercial product should provide data from at least one or two of these techniques. For in-house preparations, running NMR and LC-MS is considered standard practice to validate the synthesis.

Conclusion

Mono-Cbz-protected diamines are enabling tools for the modern synthetic chemist. While the commercial availability of these reagents is growing, it remains largely focused on simple scaffolds. For researchers working on novel molecular architectures, the ability to confidently and selectively synthesize custom mono-protected diamines in-house is an invaluable skill. By understanding the principles of selective protection, employing robust and validated protocols, and performing rigorous quality control, scientists can reliably access these critical building blocks, accelerating the path from molecular design to discovery.

References

Unraveling the Molecular Identity of C11H17ClN2O2: A Prerequisite for In-Depth Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A definitive International Union of Pure and Applied Chemistry (IUPAC) name for a singular, widely recognized compound with the molecular formula C11H17ClN2O2 cannot be conclusively established through database searches. This ambiguity precludes the development of a comprehensive technical guide as the identity of the core subject remains undetermined.

Molecular formulas, such as C11H17ClN2O2, describe the elemental composition of a molecule but do not delineate its unique structural arrangement. Consequently, a single molecular formula can represent numerous constitutional isomers, each a distinct compound with its own specific IUPAC name, chemical structure, and corresponding pharmacological and toxicological profile.

Our extensive search of chemical databases, including PubChem, yielded compounds with similar but not identical molecular formulas. For instance, entries exist for C11H7ClN2O2, C11H17ClN2O2S, and C12H11ClN2O2, none of which match the specified formula. This suggests that C11H17ClN2O2 may correspond to a less common research chemical, a novel compound not yet widely cataloged, or a specific isomer that requires more detailed structural information for proper identification.

The Importance of Unambiguous Identification

In the realms of scientific research and drug development, precise molecular identification is paramount. The biological activity of a compound is intrinsically linked to its three-dimensional structure. Even subtle differences in the arrangement of atoms, as seen in isomers, can lead to vastly different physiological effects, ranging from therapeutic efficacy to severe toxicity.

Therefore, to proceed with the creation of an in-depth technical guide that meets the rigorous standards of scientific integrity, a more specific identifier for the molecule of interest is required.

Path Forward: Providing Specific Identifiers

To enable the generation of the requested technical whitepaper, we kindly request that you provide one of the following identifiers for the compound with the molecular formula C11H17ClN2O2:

  • A Common or Trivial Name: Many compounds, particularly those in later stages of drug development, are referred to by shorter, non-systematic names.

  • A CAS (Chemical Abstracts Service) Registry Number: This unique numerical identifier is assigned to every chemical substance described in the open scientific literature and ensures unambiguous identification.

  • A Chemical Structure: A 2D or 3D representation of the molecule's structure will allow for the determination of its precise IUPAC name and a thorough investigation of its properties.

Upon receipt of a specific identifier, we will be able to proceed with a comprehensive analysis, including its physicochemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols, and structure the findings into the requested in-depth technical guide.

The Genesis of Controlled Peptide Synthesis: An In-depth Technical Guide to the Carbobenzoxy (Cbz) Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Foundational Challenge in Peptide Synthesis

The ability to synthesize peptides with a defined sequence is a cornerstone of modern chemistry, biochemistry, and pharmacology.[1] This capability, however, was not always within our grasp. Before the 1930s, attempts to link amino acids often resulted in uncontrolled polymerization, yielding complex and uncharacterizable mixtures.[1]

The Problem of Uncontrolled Polymerization

The primary obstacle in early peptide synthesis was the inherent bifunctional reactivity of amino acids.[1][2] Each amino acid possesses at least two reactive functional groups: a nucleophilic amino group (-NH2) and an electrophilic carboxylic acid group (-COOH). When attempting to form a peptide bond by activating the carboxylic acid of one amino acid to react with the amino group of another, the activated amino acid could just as easily react with another molecule of itself.[1][2] This lack of control, leading to a random and unmanageable chain of amino acids, severely limited the synthesis of peptides with a specific, predetermined sequence.[1]

The Bergmann-Zervas Innovation: A Paradigm Shift

The landscape of chemical synthesis was irrevocably changed with the introduction of the carbobenzoxy (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932.[1][3][4] This innovation provided the first reliable method for the stepwise synthesis of peptides, paving the way for the development of novel therapeutics and a deeper understanding of biological processes.[1][3][5] The Cbz group, often abbreviated as "Z" in honor of Zervas, functions as a temporary "mask" for the amino group.[6] By converting the reactive amine into a much less nucleophilic carbamate, it allows for the selective activation and coupling of the carboxylic acid group without the risk of self-polymerization.[1][7]

Core Principles of the Carbobenzoxy (Z/Cbz) Group

The success and enduring legacy of the Cbz group are rooted in a combination of key chemical and physical characteristics that make it an effective and reliable tool for amine protection.

Chemical Structure and Mechanism of Protection

The Cbz group is a benzyloxycarbonyl moiety.[6][7] It is introduced by reacting the N-terminus of an amino acid with benzyl chloroformate (Cbz-Cl), typically under basic conditions.[1][6] This reaction transforms the primary or secondary amine into a carbamate, a functional group that significantly reduces the nucleophilicity of the nitrogen atom, thus preventing its participation in undesired coupling reactions.[7]

Key Physicochemical Characteristics
  • Robust Stability : Cbz-protected amines are stable to a wide range of reaction conditions, including basic and mildly acidic media, allowing for flexibility in subsequent synthetic steps.[1][7][8] This stability is crucial for its use in orthogonal protection schemes.[9]

  • Facile Introduction : The protection step is typically a high-yielding reaction performed under straightforward conditions.[10]

  • Orthogonal Removal : The Cbz group is most commonly removed by catalytic hydrogenolysis, a mild condition that does not affect many other protecting groups, such as the acid-labile Boc group or the base-labile Fmoc group.[6][9][11] It can also be cleaved by strong acids, providing an alternative deprotection pathway.[10][12][13]

  • Enhanced Crystallinity : The introduction of the Cbz group often makes the protected amino acid product easier to crystallize, which greatly facilitates purification.[7][10]

Methodologies and Experimental Protocols

The following sections provide detailed, self-validating protocols for the introduction and removal of the Cbz protecting group, complete with the scientific rationale behind each experimental choice.

Protocol 1: Cbz Protection of Amino Acids (Schotten-Baumann Reaction)

This protocol describes the protection of an amino acid using benzyl chloroformate under aqueous basic conditions.[1]

Step-by-Step Methodology:

  • Dissolution : Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[1]

  • Addition of Cbz-Cl : While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1]

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by thin-layer chromatography (TLC).[1]

  • Work-up : Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.[1]

  • Acidification & Isolation : Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected amino acid will precipitate out of the solution.[1]

  • Purification : Filter the resulting precipitate, wash with a small amount of cold water, and dry. For non-crystalline products, extract the acidified mixture with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[1]

Causality and Experimental Rationale:

  • Why use a base like Sodium Carbonate? The base serves two critical functions: it deprotonates the ammonium group of the amino acid to the more nucleophilic free amine and neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1][6] A pH between 8 and 10 is optimal to prevent Cbz-Cl decomposition (too low pH) or amino acid racemization (too high pH).[10]

  • Why cool the reaction? The reaction is exothermic, and benzyl chloroformate can decompose at higher temperatures. Cooling in an ice bath maintains control over the reaction rate and prevents degradation of the reagent.[1]

  • Why acidify for isolation? The Cbz-protected amino acid exists as a soluble carboxylate salt in the basic aqueous solution. Acidification protonates the carboxylate, rendering the molecule neutral and significantly less soluble in water, which causes it to precipitate, allowing for easy isolation.[1]

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz group removal. The process is a catalytic reduction that cleaves the benzylic C-O bond.[14]

Step-by-Step Methodology:

  • Setup : In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[1][15]

  • Catalyst Addition : Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1]

  • Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere. For small-scale reactions, a hydrogen-filled balloon is sufficient.[1][9]

  • Reaction : Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature. Monitor the reaction progress by TLC.[1]

  • Filtration : Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution : The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet during handling.[1][15]

  • Concentration : Concentrate the filtrate under reduced pressure to yield the deprotected amine.[1]

Causality and Experimental Rationale:

  • What is the role of Pd/C? Palladium on carbon is a heterogeneous catalyst. It facilitates the cleavage of the relatively weak benzyl C-O bond in the presence of hydrogen.[14]

  • What are the byproducts? The deprotection is exceptionally clean. The Cbz group fragments into toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release carbon dioxide. Both toluene and CO₂ are volatile and are easily removed during solvent evaporation, simplifying purification.[1][14][15]

  • Why filter through Celite? Pd/C is a very fine black powder. A pad of Celite (diatomaceous earth) acts as a filtration aid, preventing the fine catalyst particles from passing through the filter paper and contaminating the final product.[1]

Alternative Deprotection: Acid-Mediated Cleavage

While hydrogenolysis is standard, it is incompatible with molecules containing other reducible functional groups like alkenes, alkynes, or nitro groups.[13] In such cases, strong acidic conditions provide a valuable alternative.

  • Methodology : A common reagent system is 33% hydrobromic acid (HBr) in glacial acetic acid.[10][13] The Cbz-protected compound is dissolved in the reagent and stirred at room temperature. The reaction proceeds via protonation of the carbamate followed by nucleophilic attack by the bromide ion on the benzyl carbon (SN2 mechanism), releasing the unstable carbamic acid, which then decarboxylates.[6] This method is effective but harsher than hydrogenolysis and requires careful consideration of acid-labile functionalities elsewhere in the molecule.

Quantitative Data and Comparative Analysis

The efficiency and orthogonality of protecting groups are critical factors for their deployment in complex, multi-step syntheses.

Table 1: Representative Conditions for Cbz Transformations
TransformationReagents & EquivalentsCatalyst & LoadingSolventTemperatureTime (h)Typical Yield (%)Reference
Protection Amino Acid (1.0 eq), Cbz-Cl (1.1 eq), Na₂CO₃ (2.5 eq)-Water0 °C to RT2-4>90[1]
Deprotection H₂ (1 atm balloon)10% Pd/C (5-10 mol%)MethanolRoom Temp1-16>95[15]
Deprotection Ammonium Formate (3-5 eq)10% Pd/C (10-20% w/w)MethanolRT - Reflux0.5-3>90[13][15]
Deprotection 33% HBr in Acetic Acid-Acetic AcidRoom Temp2-16Variable[13]
The Principle of Orthogonality in Multi-Step Synthesis

In the context of chemical synthesis, orthogonality refers to the ability to deprotect one functional group in the presence of others without affecting them.[9][16] This is achieved by using protecting groups that are cleaved under distinct and non-interfering reaction conditions. The Cbz group's unique removal via hydrogenolysis makes it orthogonal to the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group, which are the two most common protecting groups in modern solid-phase peptide synthesis.[3][9][17]

Table 2: Comparative Stability of Cbz, Boc, and Fmoc Protecting Groups
Protecting GroupDeprotection ConditionStability of Other Protecting Groups Under These ConditionsReference
Cbz (Carboxybenzyl)H₂, Pd/C (Catalytic Hydrogenolysis)Boc: Generally stable. Fmoc: Generally stable, though some cleavage can occur.[9]
Boc (tert-Butoxycarbonyl)Strong Acid (e.g., Trifluoroacetic Acid, TFA)Cbz: Generally stable, but can be cleaved by very strong acids (e.g., HBr). Fmoc: Stable.[7][9]
Fmoc (9-Fluorenylmethyloxycarbonyl)Base (e.g., 20% Piperidine in DMF)Cbz: Stable. Boc: Stable.[3][9]

Visualized Workflows and Mechanisms

Visual representations are crucial for understanding the application of the Cbz group in a synthetic context.

Diagram 1: Cbz Protection of an Amino Acid

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products AA Amino Acid (R-NH2) CbzAA Cbz-Protected Amino Acid AA->CbzAA Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->CbzAA Base Aqueous Base (e.g., Na2CO3) Base->AA Deprotonation HCl HCl (neutralized by base) G cluster_start Starting Material cluster_reagents Reagents & Catalyst cluster_end Products CbzAA Cbz-Protected Amino Acid Amine Deprotected Amine (R-NH2) CbzAA->Amine Hydrogenolysis Toluene Toluene CbzAA->Toluene CO2 Carbon Dioxide (CO2) CbzAA->CO2 Hydrogen Hydrogen (H2) Hydrogen->Amine Catalyst Palladium on Carbon (Pd/C) Catalyst->Amine Catalyzes G cluster_couple start Start: Amino Acid 1 (AA1) protect Step 1: Protect N-terminus with Cbz group start->protect Cbz-Cl, Base activate Step 2: Activate C-terminus (e.g., with DCC) protect->activate couple Step 3: Couple with Amino Acid 2 (AA2) activate->couple dipeptide Protected Dipeptide (Cbz-AA1-AA2) couple->dipeptide deprotect Step 4: Deprotect Cbz group (H2, Pd/C) dipeptide->deprotect end Final Product: Dipeptide (H2N-AA1-AA2) deprotect->end AA2 Amino Acid 2

References

Methodological & Application

Application Note: Strategic a of 1-Cbz-Amino-2-methylaminoethane for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-Cbz-Amino-2-methylaminoethane hydrochloride. This bifunctional building block offers a unique synthetic advantage due to its differentially protected amine functionalities. The primary amine is protected by a robust, yet selectively cleavable, benzyloxycarbonyl (Cbz) group, while the secondary methylamino group remains available for nucleophilic attack. This configuration is particularly valuable for introducing N-methylated backbones, creating specific linker architectures, and synthesizing complex peptide analogs with enhanced pharmacological properties. This guide outlines the chemical rationale, detailed protocols for coupling and deprotection, and troubleshooting strategies to ensure successful integration of this reagent into both solid-phase (SPPS) and solution-phase peptide synthesis workflows.

Introduction: The Synthetic Advantage of Differential Protection

Standard peptide synthesis, whether solid-phase or solution-phase, relies on the precise, stepwise addition of amino acids.[1][2] The core principle is the use of orthogonal protecting groups that allow for the selective deprotection of one functional group while others remain intact.[3][4] this compound is a prime example of a reagent designed to leverage this principle for non-canonical peptide modifications.

Its primary utility stems from the introduction of an N-methylated amide bond into the peptide backbone. N-methylation is a powerful strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based drugs.[5][6] This modification can:

  • Increase Metabolic Stability: By adding steric bulk, the N-methyl group can shield the adjacent peptide bond from enzymatic degradation by proteases.[7]

  • Improve Membrane Permeability: The reduction in hydrogen bond donating capacity can lead to improved passive diffusion across cell membranes and potentially enhance oral bioavailability.[6][8]

  • Modulate Receptor Binding: N-methylation can alter the conformational flexibility of the peptide, locking it into a bioactive conformation or improving its binding affinity and selectivity for a specific target.[6][9]

The subject reagent provides a direct and efficient route to incorporate these features by presenting a reactive secondary amine for coupling, followed by the selective removal of the Cbz group to continue peptide elongation.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is crucial for its effective use.

PropertyValueSource
Full Chemical Name 1-(Benzyloxycarbonyl)amino-2-(methylamino)ethane hydrochlorideN/A
Synonyms 1-Cbz-Amino-2-methylaminoethane HClN/A
CAS Number 277328-34-4[10][11][12][13]
Molecular Formula C₁₁H₁₇ClN₂O₂[10]
Molecular Weight 244.72 g/mol [10][11]
Appearance White to off-white solidN/A
Purity Typically ≥97%[10][11]

Handling and Storage: As a hydrochloride salt, the compound is generally stable and easier to handle than the corresponding free base. It should be stored in a cool, dry place, tightly sealed to prevent moisture absorption. For synthesis, the reagent must be neutralized in situ with a non-nucleophilic base to liberate the reactive secondary amine.

Core Applications and Methodologies

The primary application involves the acylation of the secondary methylamino group. Due to the steric hindrance presented by the N-methyl group, this coupling reaction is often slower and more challenging than coupling to a primary amine.[7][9] Therefore, the choice of coupling reagent and reaction conditions is paramount for achieving high yields and purity.

Recommended Coupling Strategy: The Power of Aminium/Uronium Reagents

For sterically hindered couplings, particularly involving N-methylated amines, standard carbodiimide reagents (like DCC or EDC) are often inefficient. High-activity aminium/uronium or phosphonium salt-based reagents are required.[7]

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the reagent of choice for this application.[14][15]

Causality Behind the Choice:

  • Rapid Activation: HATU rapidly activates the carboxylic acid of the incoming amino acid, forming a highly reactive OAt-active ester.[15][16]

  • Reduced Racemization: The 7-azabenzotriazole (HOAt) moiety is superior to its benzotriazole analogue (HOBt) at suppressing the epimerization of the activated amino acid, preserving stereochemical integrity.[14]

  • High Efficiency for Hindered Amines: The mechanism of HATU-mediated coupling is particularly effective for sterically demanding nucleophiles, like the secondary amine of our target reagent.[14][16] The pyridine nitrogen atom in the active ester intermediate is thought to stabilize the transition state, accelerating the reaction.[15]

The overall workflow for coupling this reagent onto a growing peptide chain on a solid support is visualized below.

SPPS_Workflow cluster_cycle SPPS Cycle for Incorporating the Diamine Resin Peptide-Resin (Free Amine) CoupleAA Couple Next Fmoc-AA Resin->CoupleAA Standard Coupling DeprotectFmoc Fmoc Deprotection (20% Piperidine/DMF) CoupleAA->DeprotectFmoc Wash CoupleDiamine Couple Diamine (HATU/DIPEA) DeprotectFmoc->CoupleDiamine Wash & Neutralize DeprotectCbz Cbz Deprotection (Hydrogenolysis) CoupleDiamine->DeprotectCbz Wash Continue Continue Elongation... DeprotectCbz->Continue

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporation.

Detailed Experimental Protocol: Coupling to a Resin-Bound Peptide

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.[17][18]

Scale: 0.1 mmol Resin: Fmoc-deprotected peptide-resin (swollen in DMF)[17]

Reagents:

  • This compound: 122.4 mg (0.5 mmol, 5 eq.)

  • Fmoc-protected Amino Acid (for comparison): (0.5 mmol, 5 eq.)

  • HATU: 180.6 mg (0.475 mmol, 4.75 eq.)

  • N,N-Diisopropylethylamine (DIPEA): 174 µL (1.0 mmol, 10 eq.)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[1][17]

  • Activation Solution Preparation: In a separate vial, dissolve the Cbz-diamine hydrochloride (122.4 mg) and HATU (180.6 mg) in 2 mL of anhydrous DMF.

  • Pre-activation and Neutralization: To the activation solution, add DIPEA (174 µL). Rationale: DIPEA serves two critical functions: it neutralizes the hydrochloride salt of the diamine to liberate the free secondary amine, and it deprotonates the carboxylic acid of the resin-bound peptide, facilitating its activation by HATU.[15][19] An excess is used to ensure both processes are complete. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated solution to the reaction vessel containing the swollen, deprotected peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours. Rationale: Due to the sterically hindered nature of the secondary amine, a longer coupling time compared to standard primary amine couplings (typically 1-2 hours) is recommended to drive the reaction to completion.[7]

  • Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) on a small sample of resin beads to monitor the disappearance of the free amine.[17] A negative test indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the coupling solution and thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Cbz Group Deprotection: Unmasking the Primary Amine

The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, foundational to peptide chemistry.[3][] Its primary advantage is its stability to both the acidic conditions used for Boc-deprotection and the basic conditions used for Fmoc-deprotection, making it orthogonal to both major SPPS strategies.[3][4][21]

The most common and mildest method for Cbz group removal is catalytic hydrogenolysis.[3][21]

Cbz_Deprotection cluster_mech Catalytic Hydrogenolysis Mechanism Reactant Peptide-Linker-NH-Cbz Products Peptide-Linker-NH₂ + Toluene + CO₂ Reactant->Products Reduction Catalyst Pd/C Catalyst + H₂ Gas Catalyst->Products

References

Application Note: Strategic Derivatization of 1-Cbz-Amino-2-methylaminoethane HCl with Electrophiles for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacological profiles. Substituted ethylenediamines are privileged structures found in numerous biologically active compounds, including antihistamines and kinase inhibitors.[1] The mono-protected diamine, 1-Cbz-Amino-2-methylaminoethane hydrochloride (Figure 1), is a versatile building block that offers a gateway to a diverse array of complex molecules. The presence of a carbobenzyloxy (Cbz) protected primary amine and a free secondary amine provides a handle for regioselective functionalization.[2]

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction of 1-Cbz-Amino-2-methylaminoethane HCl with various classes of electrophiles. We will explore the underlying principles of reactivity, provide field-proven protocols for derivatization, and discuss the strategic considerations for downstream applications.

Figure 1. Structure of 1-Cbz-Amino-2-methylaminoethane HCl

Scientific Principles: Understanding Reactivity

The core of this molecule's utility lies in the differential nucleophilicity of its two nitrogen atoms. The primary amine is protected by a Cbz group, a robust protecting group stable to a wide range of non-reductive conditions.[3][4] This renders the primary amine significantly less nucleophilic, directing reactions towards the secondary methylamino group.

The starting material is supplied as a hydrochloride salt, meaning the secondary amine is protonated. Prior to reaction with an electrophile, it is essential to liberate the free base form of the secondary amine using a suitable non-nucleophilic base. The choice of base and solvent is critical to prevent premature deprotection of the Cbz group and to ensure a homogenous reaction environment.

The general workflow for the derivatization of 1-Cbz-Amino-2-methylaminoethane is illustrated in the diagram below.

G cluster_0 Step 1: Liberation of the Free Base cluster_1 Step 2: Reaction with Electrophile cluster_2 Step 3: (Optional) Cbz Deprotection A 1-Cbz-Amino-2-methylaminoethane HCl B Addition of Base (e.g., Triethylamine) in an Aprotic Solvent (e.g., DCM) A->B C Free Base in Solution B->C D Electrophile Addition (e.g., Acyl Chloride, Sulfonyl Chloride, Isocyanate) C->D E Derivatized Product D->E F Hydrogenolysis (H2, Pd/C) or Acidic Conditions E->F G Final Product with Free Primary Amine F->G G cluster_0 Deprotection Pathways Start Derivatized Product (Cbz-Protected) A Hydrogenolysis (H₂, Pd/C in MeOH/EtOH) Start->A B Acidic Conditions (HBr in Acetic Acid) Start->B End Final Product (Free Primary Amine) A->End B->End

References

Application Notes & Protocols: Amide Coupling with 1-Cbz-Amino-2-methylaminoethane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Navigating the Coupling of a Differentially Protected Diamine

1-Cbz-Amino-2-methylaminoethane hydrochloride presents a common yet nuanced challenge in synthetic chemistry.[1][2][3][4][5] As a molecule possessing two amine nucleophiles—a primary amine shielded by a carbamoyl (Cbz) protecting group and a free, more nucleophilic secondary amine—it is primed for selective acylation. The hydrochloride salt form necessitates the use of a base to liberate the free amine for reaction.

This guide provides an in-depth exploration of the strategic considerations and experimental protocols for successfully coupling a generic carboxylic acid (R-COOH) to the secondary amine of 1-Cbz-Amino-2-methylaminoethane. We will dissect the mechanistic rationale behind the selection of common coupling reagents, offer detailed step-by-step protocols, and discuss best practices for reaction monitoring, workup, and purification.

Part 1: The Strategic Core - Selecting Your Coupling Reagent

The success of an amide coupling reaction hinges on the efficient activation of the carboxylic acid. This activation converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. The choice of coupling reagent is dictated by factors such as substrate steric hindrance, potential for racemization of chiral centers, cost, and the ease of byproduct removal. We will focus on three widely adopted, reliable coupling systems:

  • EDC/HOBt: A classic, cost-effective water-soluble carbodiimide system.

  • HATU: A highly efficient uronium salt, ideal for sterically hindered substrates and minimizing racemization.[6][7]

  • T3P® (Propanephosphonic Acid Anhydride): A user-friendly reagent known for its high yields and exceptionally clean workups due to water-soluble byproducts.[8][9][10]

The following diagram illustrates a decision-making framework for reagent selection.

G Start Start: Choose Coupling Reagent Q1 Is racemization a major concern or is the -R group sterically hindered? Start->Q1 Q2 Is easy workup/ byproduct removal a priority? Q1->Q2 No Reagent_HATU Use HATU (High efficiency, low racemization) Q1->Reagent_HATU Yes Q3 Is cost the primary consideration? Q2->Q3 No Reagent_T3P Use T3P® (Excellent yields, water-soluble byproducts) Q2->Reagent_T3P Yes Q3->Reagent_T3P No Reagent_EDC Use EDC/HOBt (Cost-effective, standard choice) Q3->Reagent_EDC Yes

Caption: Decision tree for selecting an appropriate coupling reagent.

Part 2: Reagent Properties and Stoichiometry

Proper stoichiometry is critical for driving the reaction to completion while simplifying purification. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is the preferred choice to neutralize the amine hydrochloride and activate the carboxylic acid without competing as a nucleophile.

Reagent/ComponentM.W.Typical Stoichiometry (Equivalents)Purpose
Carboxylic Acid (R-COOH)Variable1.0Limiting Reagent
1-Cbz-Amino-2-methylaminoethane HCl244.721.1 - 1.2Nucleophile; slight excess to ensure full consumption of the limiting reagent.
Coupling Reagent (EDC·HCl, HATU, T3P®)Variable1.1 - 1.2Carboxylic Acid Activator
Additive (e.g., HOBt)135.131.1 - 1.2Reduces side reactions and minimizes racemization (used with EDC).[11]
Base (e.g., DIPEA)129.242.5 - 3.0Neutralizes amine HCl salt and facilitates carboxylic acid activation.
Solvent (Anhydrous DMF or DCM)--Reaction Medium

Part 3: Mechanistic Insights

Understanding the mechanism of action for each coupling reagent illuminates the causality behind the protocol steps. All three reagents function by forming a highly reactive acyl-intermediate, which is then susceptible to nucleophilic attack by the amine.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation Acid R-COOH CouplingReagent Coupling Reagent (EDC, HATU, T3P) + Base ActiveEster Reactive Intermediate (O-acylisourea, OAt-ester, Mixed Anhydride) Acid->ActiveEster CouplingReagent->ActiveEster Activation Amine Amine (R'-NHR'') ActiveEster->Amine Intermediate Transfers Amide Amide Product (R-CONR'R'') ActiveEster->Amide Nucleophilic Attack Amine->Amide Byproduct Byproduct (Urea, Phosphonic Acid)

Caption: Generalized two-step workflow for amide bond formation.

  • EDC/HOBt Mechanism: EDC (a carbodiimide) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] This intermediate is prone to side reactions. HOBt acts as an acyl-transfer agent, trapping the intermediate to form a more stable HOBt-active ester, which then reacts cleanly with the amine.[13][14]

  • HATU Mechanism: In the presence of a base, the carboxylic acid forms a carboxylate anion that attacks HATU.[15] This generates a highly reactive O-acyl(tetramethyl)isouronium salt, which is rapidly converted to a potent OAt-active ester. The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state of the subsequent amine attack, accelerating the reaction.[15][16]

  • T3P® Mechanism: The carboxylate anion attacks the cyclic anhydride T3P®, forming a mixed phosphonic-carboxylic anhydride.[17] This intermediate is a highly activated form of the carboxylic acid, which readily reacts with the amine to form the amide bond, releasing water-soluble phosphonic acid byproducts.[17][18]

Part 4: Detailed Experimental Protocols

General Laboratory Preparations:

  • All reactions should be conducted in a well-ventilated fume hood.[19]

  • Use oven-dried glassware under an inert atmosphere (Nitrogen or Argon).

  • Use anhydrous solvents. Commercially available anhydrous solvents are suitable.[20]

  • Ensure all reagents are handled with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[21]

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and widely used standard for amide bond formation.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.1 eq).

  • Dissolve the solids in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration relative to the carboxylic acid).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add DIPEA (2.5 eq) dropwise while stirring. Allow the mixture to stir for 5-10 minutes.

  • Add EDC·HCl (1.1 eq) portion-wise to the cooled solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by observing the consumption of the limiting carboxylic acid.

  • Upon completion, proceed to the Aqueous Workup and Purification section.

Protocol 2: HATU Mediated Coupling

This method is highly effective, especially for more challenging or sterically demanding substrates, and is known for rapid reaction times.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M).

  • Add DIPEA (3.0 eq) dropwise to the solution and stir for 10-15 minutes at room temperature. This is the "pre-activation" step where the active ester is formed.

  • In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF and add it dropwise to the pre-activated acid mixture.

  • Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than EDC/HOBt couplings. Monitor progress by TLC or LC-MS.

  • Upon completion, proceed to the Aqueous Workup and Purification section.

Protocol 3: T3P® Mediated Coupling

This protocol is prized for its operational simplicity and the ease of purification, making it highly attractive for both small and large-scale synthesis.[22][23]

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and this compound (1.1 eq).

  • Dissolve the solids in a suitable anhydrous solvent such as Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF).

  • Add DIPEA or Triethylamine (TEA) (3.0 eq) and stir for 5 minutes.

  • Add T3P® (1.2 eq, typically supplied as a 50% solution in EtOAc or DMF) dropwise to the mixture. An exotherm may be observed. If necessary, cool the flask with a water bath to maintain room temperature.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, proceed to the Aqueous Workup and Purification section. The byproducts from T3P® are readily removed with aqueous washes.[17][18]

Part 5: Aqueous Workup and Purification

The goal of the workup is to remove unreacted reagents, the catalyst, and byproducts. The general procedure is applicable to all three protocols with minor variations.

Step-by-Step Methodology:

  • Dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc) or DCM.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M citric acid or 5% aq. HCl (2x) - Removes DIPEA/TEA and any remaining unreacted amine.

    • Saturated aq. Sodium Bicarbonate (NaHCO₃) (2x) - Removes HOBt and unreacted carboxylic acid.

    • Water (1x)

    • Saturated aq. NaCl (Brine) (1x) - Removes residual water from the organic layer.

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes or DCM/Methanol, to afford the pure amide product.

Part 6: Safety and Handling

Chemical safety is paramount. Always consult the Safety Data Sheet (SDS) for each reagent before use.

ReagentKey HazardsHandling Precautions
EDC·HCl Corrosive, skin/eye irritant.[21][24][25]Wear PPE. Avoid inhalation of dust. Handle in a fume hood.[19][24][26]
HATU Skin/eye/respiratory irritant.[27][28] Known sensitizer; may cause severe allergic reactions upon repeated exposure.[29][30]Handle with extreme care in a fume hood. Avoid dust formation and inhalation. Use dedicated spatulas and weigh boats.[27][29]
T3P® Mild irritant. Supplied in solvent.Handle in a fume hood. Avoid contact with skin and eyes. Keep away from moisture as it is water-sensitive.[22][31]
DIPEA Flammable, corrosive, toxic.Handle in a fume hood. Keep away from ignition sources. Wear appropriate PPE.
DMF/DCM Toxic, irritant, suspected carcinogen (DMF).Use only in a well-ventilated fume hood. Avoid skin contact and inhalation.

References

Application Notes and Protocols: Solid-Phase Synthesis Applications of Cbz-Protected Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of diamine scaffolds into peptides, peptidomimetics, and small molecule libraries is a cornerstone of modern medicinal chemistry and drug development. Solid-phase synthesis (SPS) provides a powerful platform for the efficient construction of these complex molecules. This guide details the application of mono-Carboxybenzyl (Cbz)-protected diamines as versatile building blocks in solid-phase methodologies. We explore the unique advantages conferred by the Cbz protecting group, particularly its orthogonality to the common Fmoc and Boc protection schemes, which enables the selective and differential functionalization of diamine scaffolds. This document provides researchers, scientists, and drug development professionals with foundational principles, detailed step-by-step protocols, and expert insights into the causality behind experimental choices for leveraging Cbz-protected diamines in the synthesis of peptide-diamine hybrids, urea/thiourea libraries, and other structures of therapeutic interest.

Introduction: The Strategic Role of Cbz-Protected Diamines in Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS), first introduced by Merrifield, has revolutionized the way complex molecules are constructed by anchoring a starting material to an insoluble polymer support and carrying out sequential reactions.[1][2] This technique simplifies the purification process to mere filtration and washing, enabling the rapid assembly of peptides and other oligomers.[2][3] Within this paradigm, diamines serve as critical building blocks for introducing conformational constraints, altering solubility, enhancing proteolytic stability, and acting as scaffolds for combinatorial diversification.[1][4]

The success of any complex solid-phase synthesis hinges on a robust protecting group strategy.[5][6] Orthogonal protecting groups, which can be removed under distinct chemical conditions without affecting others, are essential for achieving precise control over the synthetic route.[5][6][7] The Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas, is a classic amine protecting group that remains highly relevant due to its unique cleavage conditions.[8][9] Unlike the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, the Cbz group is typically removed via catalytic hydrogenolysis.[10][11]

This distinct property makes the Cbz group an ideal choice for the mono-protection of diamines in orthogonal synthetic schemes. It allows one amine of the diamine to be engaged in on-resin chemistry (e.g., peptide elongation) while the Cbz-protected amine remains inert, ready for post-cleavage modification or a subsequent on-resin reaction following a specific deprotection step not commonly used in standard SPPS. Furthermore, the Cbz group exhibits notable stability towards the trifluoroacetic acid (TFA) cocktails typically used for cleavage in Fmoc-based SPPS, allowing for the synthesis of N-terminally Cbz-protected peptide fragments.[12][13]

This application note provides detailed protocols and workflows for utilizing Cbz-protected diamines in the solid-phase synthesis of peptidomimetics and urea-based combinatorial libraries.

The Cbz Group: A Pillar of Orthogonal Protection Strategy

The principle of orthogonality is the ability to deprotect one functional group without affecting others.[10] The Cbz group's reliance on catalytic hydrogenolysis for cleavage provides a distinct advantage in multi-step syntheses involving acid- and base-labile protecting groups.[10][11]

2.1. Comparative Stability of Common Amino Protecting Groups

The following table summarizes the orthogonality of the Cbz, Boc, and Fmoc protecting groups. This comparison is fundamental to designing a successful solid-phase synthesis strategy.

Protecting GroupDeprotection ConditionCbz StabilityBoc StabilityFmoc Stability
Fmoc 20-50% Piperidine in DMFStable Stable Labile
Boc 25-50% TFA in DCMGenerally Stable [13]Labile Stable
Cbz (Z) H₂, Pd/C (Catalytic Hydrogenolysis)[8][10]Labile Stable [10]Quasi-Orthogonal*
Side-Chain (tBu, Trt) >90% TFA (Strong Acid)Generally Stable [12]Labile Stable

*Fmoc can be cleaved under some hydrogenolysis conditions, indicating a need for careful optimization if both groups are present during this step.[10]

2.2. Visualization of the Orthogonal Workflow

The diagram below illustrates the central concept of using a Cbz-protected diamine within a standard Fmoc-based solid-phase peptide synthesis workflow. The Cbz group remains intact during both the repetitive base-mediated Fmoc deprotection and the final acid-mediated cleavage from the resin, enabling its use as a handle for further diversification.

Orthogonal_Strategy Workflow for Cbz-Diamine in Fmoc-SPPS cluster_resin On-Resin Synthesis Resin Solid Support (e.g., Rink Amide) Coupling1 Couple Fmoc-AA-OH Resin->Coupling1 Deprotection1 Fmoc Removal (Piperidine) Coupling1->Deprotection1 Coupling2 Couple Fmoc-NH-(CH₂)n-NH-Cbz Deprotection1->Coupling2 Deprotection2 Fmoc Removal (Piperidine) Coupling2->Deprotection2 Elongation Peptide Elongation (Repeat Coupling/Deprotection) Deprotection2->Elongation Cleavage Cleavage (e.g., 95% TFA) Elongation->Cleavage Final Step Product Crude Product: Peptide-(CH₂)n-NH-Cbz Cleavage->Product

Caption: Orthogonal synthesis workflow using a Cbz-protected diamine.

Core Applications and Experimental Protocols

Mono-Cbz-protected diamines are exceptionally useful for two primary applications: the synthesis of peptidomimetics where the diamine is integrated into a peptide chain, and the construction of diverse small molecule libraries using the diamine as a central scaffold.

3.1. Application 1: Synthesis of Peptide-Diamine Hybrids

Incorporating a flexible diamine linker into a peptide sequence can modify its biological activity, receptor-binding affinity, and metabolic stability.[1][14] The Cbz group allows the diamine to be treated as a unique amino acid analogue during chain assembly.

This protocol describes the synthesis of the sequence Ac-Ala-Lys(Boc)-Gly-[NH-(CH₂)₄-NH-Cbz] on Rink Amide resin.

Materials:

  • Rink Amide MBHA Resin (0.5 mmol/g substitution)

  • Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH

  • Mono-Cbz-1,4-diaminobutane (or other desired diamine)

  • Coupling Reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection: 20% Piperidine in DMF

  • Capping Solution: 5% Acetic Anhydride, 6% Lutidine in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Acetic Anhydride for N-terminal acetylation

Procedure:

  • Resin Preparation:

    • Swell 200 mg of Rink Amide resin (0.1 mmol) in DMF for 30 minutes in a peptide synthesis vessel.

    • Remove the Fmoc group by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of Mono-Cbz-Diamine:

    • Pre-activate a solution of mono-Cbz-1,4-diaminobutane (3 eq, 0.3 mmol), HATU (2.9 eq, 0.29 mmol), and DIPEA (6 eq, 0.6 mmol) in DMF for 5 minutes.

    • Add the activated solution to the resin and agitate for 2 hours at room temperature.

    • Causality Note: Using the diamine as the first building block attaches it to the linker, leaving the Cbz-protected amine exposed after cleavage. Direct coupling of the pre-formed diamine is often more efficient than on-resin reductive amination.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If incomplete, recouple for 1 hour.

    • Wash the resin as in step 1.

  • Peptide Elongation (Fmoc-SPPS Cycles):

    • Glycine Coupling: Couple Fmoc-Gly-OH (3 eq) using HATU/DIPEA as described above. Wash.

    • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Wash.

    • Lysine Coupling: Couple Fmoc-Lys(Boc)-OH (3 eq). Wash.

    • Fmoc Deprotection: Treat with 20% piperidine in DMF. Wash.

    • Alanine Coupling: Couple Fmoc-Ala-OH (3 eq). Wash.

    • Fmoc Deprotection: Treat with 20% piperidine in DMF. Wash.

  • N-Terminal Acetylation:

    • Treat the resin with the capping solution (acetic anhydride/lutidine/DMF) for 30 minutes. This acetylates the final N-terminal amine.

    • Wash the resin with DMF (5x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (3 mL) for 2-3 hours at room temperature.

    • Scientific Rationale: The strong acid (TFA) cleaves the peptide from the Rink Amide linker and removes the acid-labile Boc group from the Lysine side chain. The Cbz group remains stable under these conditions.[13] Scavengers (Water, TIS) are crucial to trap reactive carbocations generated during deprotection.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the crude product. Purify by reverse-phase HPLC.

3.2. Application 2: Solid-Phase Synthesis of Urea and Thiourea Libraries

Diamine scaffolds are ideal for generating libraries of ureas and thioureas, which are prevalent motifs in enzyme inhibitors and other therapeutics.[15][16][17] The solid-phase approach allows for rapid diversification by reacting resin-bound amines with a panel of isocyanates or isothiocyanates.[18]

This protocol outlines a method for creating a small library in a 96-well filter plate, starting with an immobilized mono-Cbz-protected diamine.

Urea_Synthesis_Workflow Workflow for Diamine-Based Urea Library Synthesis cluster_cleavage Cleavage & Solution Phase Start Start: Resin in each well (e.g., 2-Chlorotrityl) Step1 Step 1: Couple HOOC-(Linker)-NH-Fmoc Start->Step1 Step2 Step 2: Deprotect Fmoc (Piperidine) Step1->Step2 Step3 Step 3: Couple Cbz-NH-(CH₂)n-NH₂ Step2->Step3 Step4 Step 4: Diversify (R¹) Add R¹-NCO (Isocyanate) to columns Step3->Step4 Cleavage Cleave from Resin (e.g., Acetic Acid/DCM) Step4->Cleavage Step5 Step 5: Cbz Deprotection (Post-Cleavage Step) Step6 Step 6: Diversify (R²) Solution-phase reaction with R²-NCO Step5->Step6 Final Final Library: R¹-NH-CO-NH-(Linker)-(CH₂)n-NH-CO-NH-R² Step6->Final Cleavage->Step5

Caption: General workflow for parallel synthesis of a urea library.

Materials:

  • 2-Chlorotrityl chloride resin (or other acid-labile resin)

  • Mono-Cbz-protected diamine (e.g., N-Cbz-1,6-hexanediamine)

  • A diverse set of isocyanates (R¹-NCO, R²-NCO)

  • Activation/Coupling: N/A for isocyanates

  • Solvents: Anhydrous DCM, DMF

  • Cleavage Solution: Acetic acid/Trifluoroethanol/DCM (1:1:8)

  • Cbz Deprotection: 10% Pd/C, H₂ source (balloon or transfer hydrogenation agent like ammonium formate)

Procedure:

  • Resin Preparation & Diamine Immobilization:

    • Distribute 2-chlorotrityl resin into the wells of a 96-well filter plate.

    • Swell resin in anhydrous DCM.

    • Add a solution of mono-Cbz-diamine (2 eq) and DIPEA (4 eq) in DCM to each well. Agitate overnight.

    • Causality Note: 2-Chlorotrityl resin is chosen for its extreme acid lability, which allows cleavage of the product while keeping most acid-sensitive groups (including Cbz) intact.[2]

    • Cap any unreacted chloride groups with methanol/DIPEA/DCM (8:1:1) for 30 min.

    • Wash the resin thoroughly with DCM, DMF, and DCM.

  • First Diversification (R¹):

    • Create stock solutions of various isocyanates (R¹-NCO, 10 different types) in anhydrous DCM.

    • Add a different isocyanate solution to each column of the 96-well plate (e.g., R¹a-NCO to column 1, R¹b-NCO to column 2, etc.).

    • Agitate for 4-6 hours until the reaction is complete (monitored by loss of starting material in a test cleavage).

    • Wash the resin extensively to remove excess reagents.

  • Cleavage from Resin:

    • Add the mild cleavage solution (Acetic acid/TFE/DCM) to each well and agitate for 2 hours.

    • Collect the filtrate from each well into a corresponding deep-well plate. Evaporate the solvent. The product at this stage is R¹-NH-CO-NH-(CH₂)n-NH-Cbz.

  • Cbz Deprotection (Post-Cleavage):

    • This step is performed in solution. Re-dissolve the contents of each well in methanol.

    • Carefully add 10% Pd/C catalyst.

    • Perform catalytic hydrogenolysis under an H₂ atmosphere (balloon) until deprotection is complete (monitored by TLC or LC-MS).[8]

    • Filter through Celite to remove the catalyst. Evaporate the methanol. The product is now R¹-NH-CO-NH-(CH₂)n-NH₂.

  • Second Diversification (R²):

    • Re-dissolve the deprotected amines in DCM.

    • Add a second set of isocyanate solutions (R²-NCO, 10 different types) to the rows of the plate (e.g., R²a-NCO to row A, R²b-NCO to row B, etc.).

    • Allow the reaction to proceed to completion.

    • Evaporate the solvent to yield the final library of disubstituted ureas.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cbz Deprotection of 1-Cbz-Amino-2-methylaminoethane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the optimization of Carboxybenzyl (Cbz) deprotection, specifically focusing on 1-Cbz-Amino-2-methylaminoethane hydrochloride. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this critical synthetic step. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to help you navigate the complexities of this transformation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the Cbz deprotection of this compound.

Question 1: My catalytic hydrogenation for Cbz deprotection is sluggish or incomplete. What are the potential causes and how can I resolve this?

Answer: Slow or incomplete catalytic hydrogenation is a frequent challenge. Several factors can contribute to this issue:

  • Catalyst Inactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning, particularly by sulfur-containing functional groups or impurities.[1][2][3]

    • Solution: Ensure your starting material, this compound, is of high purity and free from any sulfur-containing contaminants. If sulfur is inherent to your substrate, consider alternative deprotection methods not prone to poisoning, such as acid-catalyzed cleavage.[4][5] In some cases, increasing the catalyst loading or adding fresh catalyst portion-wise can help drive the reaction to completion.[1]

  • Poor Catalyst Quality: The activity of Palladium on carbon (Pd/C) can differ between batches and may decrease over time.[1][6]

    • Solution: It is advisable to use a fresh, high-quality catalyst. If you suspect the catalyst has deactivated, trying a new batch is a good troubleshooting step. For more challenging deprotections, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) could be beneficial.[6]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is vital for the substrate to have adequate access to the catalyst's surface.[1][4]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture throughout the process.

  • Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure from a hydrogen balloon may not be sufficient to drive the reaction to completion.[1][3]

    • Solution: Increasing the hydrogen pressure, for instance, to 50 psi or higher using a pressurized hydrogenation apparatus, can significantly improve the reaction rate.[3][4]

  • Product Inhibition: The diamine product, N-methylethane-1,2-diamine, can coordinate to the palladium catalyst, inhibiting its activity.[3][4][7][8]

    • Solution: Adding a small amount of a weak acid, such as acetic acid, to the reaction mixture can protonate the product amine.[4][8] This reduces its ability to coordinate with the catalyst, thereby improving efficiency.

Question 2: I'm observing side products during the deprotection. How can I improve the selectivity?

Answer: The formation of side products is dependent on the deprotection method and the presence of other functional groups.

  • In Catalytic Hydrogenolysis: While this compound itself lacks common reducible groups, impurities in the starting material could lead to side reactions.

    • Solution: For substrates with other reducible functionalities (e.g., double bonds, nitro groups), catalytic transfer hydrogenation often provides better selectivity.[4][7][9] This method utilizes a hydrogen donor like ammonium formate or formic acid in the presence of Pd/C.[9][10]

  • In Acid-Catalyzed Cleavage (e.g., HBr in Acetic Acid):

    • Problem: Acetylation of the newly formed free amine can occur when using acetic acid as a solvent.[4][11]

    • Solution: To avoid this, consider using a non-nucleophilic acid/solvent system, such as HCl in dioxane.[4] Milder Lewis acid conditions, for example, AlCl₃ in hexafluoroisopropanol (HFIP), are also effective and compatible with a broader range of functional groups.[4][12][13]

Question 3: My substrate is sensitive to hydrogenation. What are the best alternative deprotection methods?

Answer: For substrates that cannot tolerate hydrogenation, several robust alternatives exist:

  • Acid-Catalyzed Cleavage:

    • HBr in Acetic Acid: This is a classic and potent method for substrates that can withstand strong acidic conditions.[4][6]

    • Lewis Acids (e.g., AlCl₃ in HFIP): This milder approach offers excellent selectivity for Cbz deprotection in the presence of other reducible groups.[6][12][13] The reaction is typically performed at room temperature and is scalable.[6][13]

  • Nucleophilic Cleavage:

    • 2-Mercaptoethanol: This method is particularly useful for complex and sensitive molecules.[7][13] The reaction is generally carried out with a base like potassium phosphate in a solvent such as N,N-dimethylacetamide (DMAC) at an elevated temperature (e.g., 75 °C).[4][6][13]

Frequently Asked Questions (FAQs)

Q1: What is the most common and generally preferred method for Cbz deprotection? The most widely used method for removing a Cbz group is catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas.[1][4] This method is favored for being generally efficient and clean, with byproducts (toluene and carbon dioxide) that are volatile and easily removed.[1][4]

Q2: Are there any significant safety concerns with Cbz deprotection reagents? Yes, certain reagents require careful handling. Catalytic hydrogenation involves the use of flammable hydrogen gas and pyrophoric Pd/C catalyst, which should be handled in a well-ventilated fume hood away from ignition sources.[3][14] Strong acids like HBr and concentrated HCl are highly corrosive and must be handled with appropriate personal protective equipment (PPE).[14] Additionally, some methods, like using TMS-iodide, can generate benzyl iodide, a potent and potentially genotoxic alkylating agent, which should be avoided in late-stage pharmaceutical synthesis.[4]

Q3: How do I choose the optimal deprotection method for my specific substrate? The choice of method is dictated by the functional groups present in your molecule. The decision tree below provides a general guide.

Visualization of Workflows

Decision Tree for Selecting a Cbz Deprotection Method

Decision Tree for Cbz Deprotection Method Selection Start Cbz-Protected 1-Cbz-Amino-2-methylaminoethane hydrochloride Check_Sulfur Is the starting material free of sulfur impurities? Start->Check_Sulfur Check_Product_Inhibition Is product inhibition a concern? Check_Sulfur->Check_Product_Inhibition Yes Method_Acid Acid-Catalyzed Cleavage (e.g., HBr/AcOH or AlCl₃/HFIP) Check_Sulfur->Method_Acid No Method_H2 Catalytic Hydrogenolysis (H₂, Pd/C) Check_Product_Inhibition->Method_H2 No Add_Acid Consider adding a weak acid (e.g., acetic acid) to the reaction Check_Product_Inhibition->Add_Acid Yes Method_CTH Catalytic Transfer Hydrogenation (CTH) (Ammonium Formate, Pd/C) Method_H2->Method_CTH Alternative Add_Acid->Method_H2

Caption: Selecting the appropriate Cbz deprotection method.

General Experimental Workflow for Cbz Deprotection

General Experimental Workflow Setup Reaction Setup - Dissolve substrate in solvent - Add catalyst/reagents Reaction Reaction - Stir under appropriate conditions (e.g., H₂ atmosphere) - Monitor by TLC/LC-MS Setup->Reaction Workup Work-up & Isolation - Filter to remove catalyst - Aqueous work-up/extraction Reaction->Workup Purification Purification - Crystallization or chromatography Workup->Purification

Caption: A generalized workflow for a typical Cbz deprotection experiment.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂

This is the most common method for Cbz deprotection due to its high efficiency and mild conditions.[15]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolution: Dissolve the this compound (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.[1][15]

  • Hydrogenation Setup: Purge the flask with an inert gas like nitrogen or argon. Then, evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[1][4] For atmospheric pressure reactions, a hydrogen-filled balloon is often sufficient.[3]

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[3][4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed.[14]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4][14]

  • Isolation: Wash the Celite® pad with the reaction solvent.[4] Concentrate the filtrate under reduced pressure to yield the deprotected N-methylethane-1,2-diamine, likely as a hydrochloride salt.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This method is a safer alternative to using hydrogen gas and can offer better chemoselectivity.[1][3][15]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol or Ethanol

  • Celite®

Procedure:

  • Dissolution: Dissolve the this compound (1.0 equivalent) in methanol or ethanol.

  • Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[15]

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.[3]

  • Isolation: An aqueous work-up may be necessary to remove the ammonium formate salts before concentrating the filtrate under reduced pressure to obtain the product.[3]

Protocol 3: Acid-Catalyzed Cleavage using HBr in Acetic Acid

This protocol is effective for substrates that are stable in strong acidic conditions.

Materials:

  • This compound

  • 33% Hydrogen bromide (HBr) in acetic acid

  • Anhydrous diethyl ether

Procedure:

  • Dissolution: Dissolve the this compound (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.[4]

  • Reaction: Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.[4]

  • Precipitation: Upon completion, the product can often be precipitated by the addition of anhydrous diethyl ether.[4]

  • Isolation: Collect the resulting solid by filtration, wash with ether, and dry under vacuum to obtain the amine hydrobromide salt.[4]

Quantitative Data Summary

The efficiency of Cbz deprotection can be influenced by several factors. The following table summarizes key parameters and their typical ranges.

ParameterCatalytic Hydrogenation (H₂)Catalytic Transfer HydrogenationAcidic Cleavage (HBr/AcOH)
Catalyst 10% Pd/C, Pearlman's catalyst10% Pd/CN/A
Catalyst Loading 5-20% (w/w)[3]5-10 mol%[15]N/A
Hydrogen Source H₂ gas (1 atm to 50+ psi)[4]Ammonium formate (3-5 equiv.)[15]N/A
Acid N/A (or weak acid co-solvent)N/A33% HBr in Acetic Acid
Solvent Methanol, Ethanol, Ethyl Acetate, THF[4]Methanol, EthanolAcetic Acid
Temperature Room Temperature[4]Room TemperatureRoom Temperature
Reaction Time 1-4 hours (can be longer)[3]Typically rapid1-2 hours

References

Technical Support Center: Purification of 1-Cbz-Amino-2-methylaminoethane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 1-Cbz-Amino-2-methylaminoethane hydrochloride (CAS 277328-34-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the purification of this important carbamate intermediate. Drawing upon established principles of organic chemistry and extensive field experience, this document provides in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to ensure the highest purity of your target compound.

Understanding the Molecule: Key Purification Considerations

This compound is a polar, water-soluble molecule due to the presence of a hydrochloride salt. The carbamate (Cbz) group provides some non-polar character, but the free secondary amine and the salt significantly influence its solubility and chromatographic behavior. The primary goal of any purification strategy is to remove unreacted starting materials, di-Cbz protected byproducts, and other process-related impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.

Q1: My crude product is an oil and won't solidify. How can I crystallize it?

A1: Oiling out is a common issue, often due to residual solvent or impurities. Here’s a systematic approach to induce crystallization:

  • Ensure Complete Solvent Removal: Trace amounts of reaction solvents (like THF or DCM) can prevent solidification. Ensure your crude material is thoroughly dried under high vacuum.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexanes. This can often "crash out" the solid hydrochloride salt.

  • Solvent System Screening for Recrystallization: Since the compound is a salt, polar solvents or solvent mixtures are required. Consider the following systems, starting with a small amount of your crude material:

    • Isopropanol (IPA)

    • Ethanol/Diethyl Ether

    • Methanol/Ethyl Acetate

    • Water/Acetone

  • Seeding: If you have a small amount of pure, solid material from a previous batch, adding a seed crystal to a supersaturated solution can initiate crystallization.

Q2: I'm seeing a significant amount of a less polar byproduct on my TLC. What is it and how do I remove it?

A2: This is likely the di-Cbz protected N,N'-bis(benzyloxycarbonyl)-N-methylethylenediamine. This byproduct is significantly less polar due to the absence of a free amine and hydrochloride salt.

  • Acid-Base Extraction: This is the most effective method to separate the mono-Cbz (your product) from the di-Cbz byproduct. The basic secondary amine of your product will be protonated and soluble in the aqueous acidic phase, while the neutral di-Cbz byproduct will remain in the organic phase. See Protocol 1 for a detailed procedure.

  • Silica Gel Chromatography: While both compounds can be separated on silica gel, the polar nature of your hydrochloride salt can lead to significant tailing and poor resolution. If you must use chromatography, consider neutralizing the salt to the free base before loading or using a specialized column. See Q3 for more details.

Q3: My compound is streaking badly on a standard silica gel column. How can I improve the chromatography?

A3: The free amine in your molecule is interacting with the acidic silanol groups on the surface of the silica gel, causing streaking and poor separation.[1][2] Here are several strategies to mitigate this:

  • Neutralize to the Free Base: Before chromatography, you can neutralize the hydrochloride salt to the free base form, benzyl (2-(methylamino)ethyl)carbamate. This will make the compound less polar and reduce its interaction with the silica. After purification, the hydrochloride salt can be reformed by treatment with HCl in a suitable solvent.

  • Use a Mobile Phase Modifier: Adding a small amount of a basic modifier to your eluent can help to block the acidic sites on the silica gel. A common choice is triethylamine (TEA) at a concentration of 0.5-1% in your mobile phase (e.g., DCM/Methanol/TEA).

  • Amine-Functionalized Silica: For highly basic compounds, using an amine-bonded silica stationary phase is an excellent option.[2][3] This specialized silica has a less acidic surface, which minimizes the strong interactions that cause streaking.[2][3]

Q4: I have a low yield after my purification. Where could my product be going?

A4: Low recovery can stem from several factors throughout the workup and purification process:

  • Incomplete Extraction: During an acid-base extraction, ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate your product and draw it into the aqueous phase. Conversely, when isolating the free base, ensure the pH is sufficiently basic (pH 9-10).

  • Emulsion Formation: Emulsions during extraction can trap your product. To break emulsions, try adding brine or filtering the mixture through Celite.

  • Product Adsorption: As mentioned, your product can irreversibly stick to standard silica gel if not handled correctly.

  • Instability of the Cbz Group: While generally stable, the Cbz group can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.[4] Ensure your purification steps are performed under mild conditions.

Frequently Asked Questions (FAQs)

What is the expected appearance and solubility of pure this compound?

Pure this compound is typically a white to off-white solid. It is generally soluble in water, methanol, and to a lesser extent, ethanol. It has limited solubility in less polar organic solvents like dichloromethane, ethyl acetate, and is practically insoluble in diethyl ether and hexanes.

What are the key impurities to look for during synthesis and purification?

  • N,N'-bis(benzyloxycarbonyl)-N-methylethylenediamine: The di-protected byproduct.

  • N-methylethylenediamine: Unreacted starting material.

  • Benzyl alcohol: A potential byproduct from the decomposition of benzyl chloroformate.

Is the Cbz group stable during purification?

ngcontent-ng-c3402157373="" class="ng-star-inserted">

The Cbz group is robust under a wide range of conditions. However, it can be cleaved by strong acids (e.g., HBr in acetic acid) and catalytic hydrogenation.[5] Standard purification techniques like recrystallization and chromatography under neutral or mildly acidic/basic conditions will not affect the Cbz group.

What analytical techniques are recommended for purity assessment?

  • ¹H NMR: To confirm the structure and check for the presence of impurities.

  • LC-MS: To determine the purity and confirm the molecular weight.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is highly effective for removing non-basic impurities, such as the di-Cbz byproduct.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The desired mono-Cbz product will move into the aqueous layer as the hydrochloride salt.

  • Combine Aqueous Layers: Combine all the acidic aqueous extracts.

  • Wash Step (Optional): Wash the combined aqueous layer with a fresh portion of ethyl acetate or DCM to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the pH is basic (pH 9-10). This will deprotonate the amine and may cause the free base to precipitate or form an oil.

  • Extraction of Free Base: Extract the free base from the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base, benzyl (2-(methylamino)ethyl)carbamate.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent until precipitation is complete. Collect the solid by filtration and dry under vacuum.[6]

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the solid hydrochloride salt when impurities have similar basicity but different solubilities.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., isopropanol, ethanol, methanol). The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture to a gentle boil with stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for full dissolution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Summary Table
Parameter1-Cbz-Amino-2-methylaminoethane (Free Base)This compound
Appearance Colorless to pale yellow oil/low melting solidWhite to off-white solid
Solubility Soluble in most organic solventsSoluble in water, methanol; sparingly soluble in ethanol
TLC Polarity Moderately PolarHighly Polar (often streaks on silica)

Visualizations

Experimental Workflow: Purification via Acid-Base Extraction

G start Crude Product (in Organic Solvent) extract_acid Extract with 1M HCl start->extract_acid aqueous_phase Aqueous Layer (Product as HCl salt) extract_acid->aqueous_phase Product organic_phase Organic Layer (Di-Cbz Impurity) extract_acid->organic_phase Impurities basify Basify with NaOH to pH 9-10 aqueous_phase->basify extract_organic Extract with DCM/EtOAc basify->extract_organic final_organic Organic Layer (Purified Free Base) extract_organic->final_organic dry_concentrate Dry & Concentrate final_organic->dry_concentrate salt_formation Form HCl Salt dry_concentrate->salt_formation final_product Pure Product (Hydrochloride Salt) salt_formation->final_product

Caption: Workflow for purification using acid-base extraction.

Troubleshooting Logic for Column Chromatography

G start Streaking on Silica Column? decision Modify Method start->decision option1 Neutralize to Free Base Before Column decision->option1 Yes option2 Add Basic Modifier (e.g., 1% TEA) to Eluent decision->option2 Yes option3 Use Amine- Functionalized Silica decision->option3 Yes outcome Improved Separation option1->outcome option2->outcome option3->outcome

Caption: Decision tree for troubleshooting silica gel chromatography.

References

Technical Support Center: Improving Solubility of 1-Cbz-Amino-2-methylaminoethane Hydrochloride for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 1-Cbz-Amino-2-methylaminoethane hydrochloride. This guide is tailored for researchers, scientists, and professionals in drug development, offering targeted solutions to common solubility challenges encountered during synthesis. By understanding the principles behind these methods, you can optimize your reaction conditions and improve outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my reaction solvent. What is the primary cause and immediate solution?

This is a frequent challenge stemming from the salt form of the amine. As a hydrochloride salt, the molecule is ionic, making it highly polar and generally insoluble in many common organic solvents. The most direct solution is to convert the hydrochloride salt into its corresponding free base in situ. This is achieved by adding a suitable base, which neutralizes the HCl salt, rendering the amine uncharged and significantly more soluble in organic media.

Quick Troubleshooting Steps:

  • Add a Base: Introduce at least one equivalent of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent Choice: If the reaction allows, polar aprotic solvents like DMF or NMP, sometimes with gentle heating, can be effective. For many standard reactions, dichloromethane (DCM) or tetrahydrofuran (THF) become viable once the free base is formed.

  • Extraction: For reactions not sensitive to moisture, the salt can be dissolved in water, basified with an inorganic base (e.g., NaHCO₃ or Na₂CO₃), and the free amine extracted into an organic solvent like ethyl acetate or DCM. The organic layer is then dried and used for the reaction.[1][2]

Q2: I've added triethylamine (TEA), but my reaction mixture is a slurry. Is my starting material not dissolving?

While it may appear that your starting material is insoluble, it's more likely that you are observing the precipitation of a byproduct. When TEA neutralizes this compound, it forms triethylammonium chloride (TEA·HCl). This salt byproduct is often poorly soluble in common organic solvents like DCM and will precipitate out, forming a slurry.[1]

What This Means for Your Reaction:

  • The formation of this precipitate is a positive indicator that the neutralization has occurred.

  • Your deprotonated, soluble free amine is now in the solution, ready to react.

  • In most cases, the TEA·HCl salt is a spectator and does not interfere with the subsequent reaction. You can typically proceed with the addition of your other reagents.

  • If desired, the salt can be filtered off before proceeding, though this is often not necessary.

Visualizing the Process:

Neutralization of the hydrochloride salt to form the soluble free amine and an insoluble byproduct.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Solubility for Amide Coupling Reactions

Scenario: You are attempting to form an amide bond using this compound with a carboxylic acid activated by a coupling agent (e.g., EDC/HOBt) or an acid chloride.

Challenge: Low yields and incomplete conversion, likely due to insufficient availability of the nucleophilic free amine in solution.

Core Principle: Efficient amide bond formation requires a sufficient concentration of the deprotonated, nucleophilic amine. The choice of base and solvent system is critical to ensure the amine is available to react with the electrophile.

Step-by-Step Protocol for In-Situ Neutralization:

  • Preparation: Suspend this compound (1.0 eq.) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection & Addition:

    • For standard couplings, add DIPEA (diisopropylethylamine) (1.2 to 1.5 eq.). DIPEA is a non-nucleophilic, sterically hindered base that is less likely to interfere with the reaction compared to TEA.

    • Stir the mixture for 15-20 minutes at room temperature. The formation of a precipitate (DIPEA·HCl) indicates successful generation of the free amine.

  • Coupling Reaction:

    • If using an acid chloride, cool the mixture to 0 °C before slowly adding the acid chloride.

    • If using a peptide coupling agent, add the carboxylic acid, coupling agents (e.g., EDC, HOBt), and allow the reaction to proceed at room temperature.

  • Monitoring: Track the reaction's progress via thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Solvent and Base Selection Table:

SolventBaseSuitabilityRationale & Key Considerations
Dichloromethane (DCM)DIPEAExcellentGood solubility for the free amine. The resulting DIPEA·HCl salt precipitates, driving the equilibrium.
Tetrahydrofuran (THF)TEAGoodA slightly more polar option than DCM, which can be beneficial for some substrates.
N,N-Dimethylformamide (DMF)K₂CO₃ModerateUse when reagents are stable to gentle heating. The inorganic base can be filtered off post-reaction.[1]
Acetonitrile (MeCN)DIPEA/DBUModerateCan be a good option, but solubility of the amine hydrochloride can be very poor initially.[1]
Guide 2: Addressing Solubility in Reductive Amination

Scenario: You are performing a reductive amination with an aldehyde or ketone and observe a sluggish or incomplete reaction.

Challenge: Reductive amination is pH-sensitive. The reaction requires some acidity to catalyze the formation of the iminium ion intermediate, but not so much that the amine nucleophile is fully protonated and non-reactive.

Core Principle: The hydrochloride salt itself can serve as the acid catalyst. The key is to establish an equilibrium that provides enough free amine to initiate the reaction without completely neutralizing the reaction mixture.

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve/suspend the this compound (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a protic solvent like methanol (MeOH) or ethanol.

    • The reaction mixture will be acidic due to the hydrochloride salt, which helps catalyze imine formation.

    • If the reaction is slow, a small amount of a non-coordinating base like TEA (start with 0.1-0.2 eq.) can be added to free up more of the amine.[1]

    • The reaction can be gently heated or allowed to stir for several hours at room temperature. The use of a dehydrating agent like molecular sieves can help drive the reaction forward.

  • Reduction:

    • Once imine formation is established (can be monitored by NMR or LC-MS), cool the reaction to 0 °C.

    • Add a suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder than sodium borohydride (NaBH₄) and effective under these slightly acidic conditions.

    • Allow the reaction to warm to room temperature and stir until completion.

Troubleshooting Flowchart for Reductive Amination:

A decision-making flowchart for troubleshooting slow reductive amination reactions.

References

Technical Support Center: Navigating Catalyst Poisoning in the Hydrogenolysis of Cbz-Protected Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: catalyst poisoning during the hydrogenolysis of Carboxybenzyl (Cbz)-protected diamines. This guide is designed for researchers, scientists, and drug development professionals who rely on this common deprotection strategy and encounter frustratingly slow, incomplete, or failed reactions. Here, we dissect the root causes of catalyst deactivation and provide actionable, field-proven troubleshooting strategies to rescue your synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding catalyst poisoning in Cbz deprotection.

Q1: What is catalyst poisoning in the context of Cbz deprotection?

A1: Catalyst poisoning is the deactivation of a heterogeneous catalyst, most commonly Palladium on carbon (Pd/C), by chemical substances that bind to its active sites.[1][2][3] In the hydrogenolysis of Cbz-protected diamines, this prevents the catalyst from facilitating the cleavage of the Cbz group, leading to a significant drop in reaction rate or a complete halt of the reaction.[1][4]

Q2: What are the primary signs of catalyst poisoning in my reaction?

A2: The most common indicators of catalyst poisoning include:

  • A dramatically slower reaction rate compared to similar substrates.[1]

  • The reaction stalling before completion, with starting material remaining.[5][6]

  • A noticeable decrease in hydrogen uptake during the reaction.[1]

  • The need for significantly higher catalyst loading, temperature, or pressure to drive the reaction.[1]

Q3: What are the most common culprits for poisoning my Palladium catalyst?

A3: The most notorious poisons for palladium catalysts are sulfur and certain nitrogen-containing compounds.[2][4][7]

  • Sulfur Compounds: Thiols, thioethers, and residual sulfur-containing reagents from previous synthetic steps are potent poisons.[5][7][8] Sulfur has a strong affinity for the palladium surface, forming stable bonds that block active sites.[9][10]

  • Nitrogen Compounds: While the product diamine itself can inhibit the catalyst, other nitrogen-containing functional groups or impurities like pyridines, quinolines, and nitriles can act as poisons.[2][11]

Q4: Can the diamine product itself poison the catalyst?

A4: Yes, the newly formed free amine of the product can coordinate with the palladium catalyst, leading to product inhibition and deactivation.[5][12][13] This is a common issue, especially in neutral reaction conditions. Adding a weak acid like acetic acid can protonate the product amine, preventing its coordination with the catalyst.[5][13][14]

Troubleshooting Guide: From Diagnosis to Solution

This guide provides a systematic approach to troubleshooting when you suspect catalyst poisoning.

Issue 1: My Cbz deprotection is slow or incomplete.

This is the most frequent manifestation of catalyst poisoning. Follow this workflow to diagnose and resolve the issue.

start Reaction is Sluggish or Incomplete check_purity 1. Assess Substrate Purity (NMR, LC-MS, Elemental Analysis) start->check_purity sulfur_present Sulfur or other poisons detected? check_purity->sulfur_present alt_deprotection 2a. Switch to a Poison-Resistant Deprotection Method sulfur_present->alt_deprotection Yes no_poison 2b. Optimize Hydrogenolysis Conditions sulfur_present->no_poison No acid_cleavage HBr/AcOH or Lewis Acids alt_deprotection->acid_cleavage nucleophilic_cleavage e.g., 2-Mercaptoethanol alt_deprotection->nucleophilic_cleavage increase_catalyst Increase Catalyst Loading (e.g., to 20% w/w) no_poison->increase_catalyst fresh_catalyst Use Fresh, High-Quality Catalyst (e.g., Pearlman's Catalyst) no_poison->fresh_catalyst increase_pressure Increase H₂ Pressure (e.g., to 50 psi) no_poison->increase_pressure add_acid Add Weak Acid (e.g., Acetic Acid) no_poison->add_acid improve_mixing Ensure Vigorous Stirring no_poison->improve_mixing

Caption: Troubleshooting workflow for incomplete hydrogenolysis.

Detailed Solutions:

  • Step 1: Verify Starting Material Purity: Before blaming the catalyst, ensure your Cbz-protected diamine is free from contaminants, especially sulfur-containing impurities from previous steps.[5][7]

  • Step 2a (If Poisons are Present): Change Deprotection Strategy: For substrates containing sulfur or other potent catalyst poisons, hydrogenolysis is often not the ideal method. Consider these alternatives:

    • Acid-Catalyzed Cleavage: Using HBr in acetic acid is a classic and effective method.[6] For more sensitive substrates, milder Lewis acid conditions can be employed.[6] This approach is metal-free, which is advantageous for large-scale synthesis.[12][15]

    • Nucleophilic Cleavage: A protocol using 2-mercaptoethanol with a base like potassium phosphate in a solvent such as DMAC can be highly selective and avoids the reduction of other sensitive functional groups.[5][12]

  • Step 2b (If No Obvious Poisons): Optimize Hydrogenolysis Conditions:

    • Use Fresh, High-Quality Catalyst: The activity of Pd/C can diminish over time. Always use a fresh batch of catalyst from a reputable supplier.[6][7] For particularly stubborn deprotections, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[6][8]

    • Increase Catalyst Loading: If you suspect partial poisoning or a difficult substrate, increasing the catalyst loading (e.g., from 10% w/w to 20% w/w or higher) can sometimes overcome the issue.[7]

    • Increase Hydrogen Pressure: Atmospheric pressure from a balloon may be insufficient. Using a hydrogenation apparatus to increase the pressure to 50 psi or higher can significantly accelerate the reaction.[5][7]

    • Improve Agitation: In a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface. Ensure vigorous stirring.[5][6]

    • Counteract Product Inhibition: Add a small amount of a weak acid, such as acetic acid, to the reaction mixture.[5][13] This protonates the product amine, reducing its ability to coordinate with and deactivate the palladium catalyst.[12][14]

Issue 2: Is it possible to regenerate a poisoned catalyst?

While catalyst regeneration is a topic of industrial research, it is often impractical and unreliable in a standard academic or drug development lab setting.[16][17] The methods for regeneration, such as high-temperature treatments or washing with specific reagents, may not fully restore catalytic activity and can be complex to perform.[16][17][18] For laboratory-scale synthesis, using a fresh batch of catalyst is the most reliable and time-efficient solution.[6]

Data Summary: Catalyst Poisons and Tolerances

The following table summarizes common catalyst poisons and their effects on palladium-catalyzed hydrogenolysis.

Poison ClassExamplesEffect on Pd/CMitigation Strategy
Sulfur Compounds Thiols, Thioethers, Sulfides, H₂SSevere and often irreversible deactivation by strong adsorption to Pd active sites.[9][10][19]Use alternative deprotection (acidic or nucleophilic cleavage).[5][7]
Nitrogen Compounds Product Amines, Pyridine, QuinolinesReversible or irreversible deactivation by coordination to Pd.[11][20][21]Add weak acid (e.g., acetic acid) to protonate amines.[5][13]
Halides Residual halide ions (Cl⁻, Br⁻, I⁻)Can act as catalyst poisons.[2]Ensure high purity of starting material.
Other Carbon Monoxide, Cyanides, PhosphinesStrong poisons that can irreversibly deactivate the catalyst.[2][22]Ensure high purity of reagents and solvents.

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation using Pd/C and H₂
  • Dissolution: Dissolve the Cbz-protected diamine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.[6][12]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10% w/w relative to the substrate) to the solution.[12] Caution: Pd/C can be pyrophoric and should be handled with care.[13]

  • Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere. For atmospheric pressure, evacuate the flask and backfill with hydrogen from a balloon three times.[12] For higher pressures, use a dedicated hydrogenation apparatus.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.[6][12]

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[13] Rinse the filter cake with the reaction solvent. The filtrate containing the deprotected diamine can then be concentrated and purified as needed.

Protocol 2: Acid-Catalyzed Deprotection with HBr in Acetic Acid
  • Dissolution: Dissolve the Cbz-protected diamine (1.0 equiv) in glacial acetic acid.[6]

  • Reagent Addition: Add a solution of HBr in acetic acid (e.g., 33% w/w) to the mixture.

  • Reaction: Stir the reaction at room temperature. The reaction time can vary from a few minutes to several hours depending on the substrate.[6]

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the product can often be precipitated by the addition of anhydrous ether. Collect the solid by filtration, wash with ether, and dry under vacuum to obtain the diamine hydrobromide salt.[5]

Visualizing the Mechanism of Poisoning

The following diagram illustrates how a sulfur-containing compound can poison a palladium catalyst surface, preventing the Cbz-protected diamine from accessing the active sites.

cluster_0 Active Catalyst Surface cluster_1 Poisoned Catalyst Surface Pd_surface [ Pd | Pd | Pd | Pd | Pd ] Active Palladium Surface H2 H₂ H2->Pd_surface Adsorbs Cbz_Diamine Cbz-Diamine Cbz_Diamine->Pd_surface Binds for reaction Poisoned_surface [ Pd-S | Pd-S | Pd-S | Pd-S | Pd-S ] Poisoned Palladium Surface Sulfur_Poison Sulfur Compound (R-S-R') Sulfur_Poison->Poisoned_surface Strongly Binds Cbz_Diamine_blocked Cbz-Diamine Cbz_Diamine_blocked->Poisoned_surface Access Blocked

References

Technical Support Center: Work-up Procedures for Reactions Involving 1-Cbz-Amino-2-methylaminoethane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for the successful work-up of reactions involving 1-Cbz-Amino-2-methylaminoethane hydrochloride. Our goal is to equip you with the knowledge to navigate common challenges, troubleshoot effectively, and ensure the integrity of your synthetic outcomes.

Introduction to this compound

1-Cbz-Amino-2-methylaminoethane, also known as N-(Benzyloxycarbonyl)-N'-methylethylenediamine, is a valuable building block in organic synthesis. The carbobenzyloxy (Cbz) group provides robust protection for the primary amine, allowing for selective reactions at the secondary methylamino group.[1] The compound is typically supplied as a hydrochloride salt to improve its stability and handling. However, this salt form necessitates a carefully planned work-up procedure to isolate the desired product in its free base form.

Compound Properties:

PropertyValueSource
Chemical Name Benzyl N-[2-(methylamino)ethyl]carbamate hydrochloride[2][]
CAS Number 277328-34-4[2]
Molecular Formula C₁₁H₁₇ClN₂O₂[2]
Molecular Weight 244.72 g/mol [2]
Structure Cl⁻ • H₃C-NH-CH₂-CH₂-NH-CbzN/A

Frequently Asked Questions (FAQs)

Q1: Why is my compound provided as a hydrochloride salt?

Amine-containing compounds are often converted to their hydrochloride salts to enhance their crystalline nature, making them easier to handle and weigh as solids. The salt form also improves stability and shelf-life by preventing degradation pathways that can affect the free amine.

Q2: I need the free amine for my reaction. How do I neutralize the hydrochloride salt?

To use this compound as a nucleophile, the hydrochloride salt must be neutralized to liberate the free secondary amine. This is typically achieved by adding a base.

  • In-situ Neutralization: You can add a base directly to your reaction mixture. Common choices include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA). Use at least one equivalent of the base to neutralize the HCl salt. It is often recommended to use a slight excess (1.1-1.2 equivalents) to ensure complete neutralization.

  • Pre-neutralization and Extraction: For sensitive reactions, you can neutralize an aqueous solution of the hydrochloride salt with a base (e.g., NaHCO₃, Na₂CO₃, or NaOH) and extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[4] The organic layer is then dried and concentrated to yield the free amine, which can be used immediately.

Q3: What is the stability of the Cbz group during work-up?

The Cbz group is generally stable under a wide range of conditions, which is a key advantage of its use in synthesis.[5]

  • Stable to:

    • Mild to moderate basic conditions (e.g., NaHCO₃, K₂CO₃, TEA).[5]

    • Mildly acidic conditions (e.g., dilute HCl for washing).[5]

  • Labile to:

    • Strong acids (e.g., HBr in acetic acid).[5]

    • Catalytic hydrogenolysis (e.g., H₂/Pd-C).[6]

Therefore, standard aqueous work-ups using dilute acids and bases are generally safe for the Cbz group.

Troubleshooting Guide: Common Work-up Issues

This section addresses specific problems you may encounter during the work-up of reactions involving 1-Cbz-Amino-2-methylaminoethane and its derivatives.

Problem 1: Low recovery of my product after aqueous extraction.

Cause: The product, which retains the polar ethylenediamine backbone, may have significant water solubility, leading to its loss in the aqueous phase during extraction.[7]

Solutions:

  • "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and promoting its partition into the organic layer.

  • Increase the Number of Extractions: Perform multiple extractions (3-5 times) with smaller volumes of organic solvent rather than one large extraction. This is more efficient at recovering moderately water-soluble compounds.

  • Choice of Extraction Solvent: If you are using a non-polar solvent like hexanes or diethyl ether, switch to a more polar solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). In some cases, a mixture like 3:1 chloroform/isopropanol can be effective for pulling highly polar compounds from the aqueous phase.

  • pH Adjustment: Ensure the aqueous phase is sufficiently basic (pH > 10) before extraction. This ensures the secondary amine is in its free base form, which is less water-soluble than its protonated salt form. Use a pH meter or pH paper to verify.

Problem 2: Formation of a persistent emulsion during extraction.

Cause: Emulsions are common when working with amines and can be caused by the presence of salts, fine solid particles, or high concentrations of the amine itself acting as a surfactant.

Solutions:

  • Add Brine: Adding saturated sodium chloride solution can help to break up emulsions by increasing the density of the aqueous layer.

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsified layer.

  • Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to layer separation. When mixing, use gentle inversions rather than vigorous shaking.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.

Problem 3: My final product is contaminated with a salt (e.g., triethylammonium chloride).

Cause: This often occurs when a tertiary amine base (like TEA) is used in the reaction, and the resulting ammonium salt has some solubility in the organic solvent.

Solutions:

  • Aqueous Wash: A simple wash with water or brine is often sufficient to remove the majority of these salts.

  • Acidic Wash: A wash with a dilute acid (e.g., 5% HCl or saturated NH₄Cl solution) will protonate any residual free triethylamine, making it highly water-soluble and easily removed. This should be done with caution if your product has acid-labile functional groups. The Cbz group is typically stable to these conditions.

  • Filtration: If the salt precipitates from the organic solvent upon concentration, it can be removed by filtration. You can sometimes induce precipitation by adding a less polar solvent like hexanes.

Problem 4: How do I remove unreacted starting material (1-Cbz-Amino-2-methylaminoethane)?

Cause: Incomplete reaction leaves you with the task of separating your product from the starting material.

Solutions:

  • Acidic Wash: The unreacted starting material contains a basic secondary amine. Washing the organic layer with dilute acid (e.g., 1 M HCl) will protonate the starting material, causing it to partition into the aqueous layer. Your product, if it no longer contains a basic amine (e.g., after an acylation reaction), will remain in the organic phase.

  • Copper Sulfate Wash: A wash with 10% aqueous copper(II) sulfate solution is a milder alternative to an acid wash for removing primary and secondary amines.[1] The copper ions form a complex with the amine, which is soluble in the aqueous layer.

  • Chromatography: If all else fails, silica gel column chromatography is a reliable method for separating compounds with different polarities.

Experimental Protocols

Protocol 1: General Work-up for a Reaction where the Product is a Neutral Amide

This protocol is applicable for reactions such as the acylation of the secondary amine of 1-Cbz-Amino-2-methylaminoethane.

  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching solution (e.g., water or saturated NH₄Cl).

  • Solvent Removal (Optional): If the reaction was performed in a water-miscible solvent like THF or acetonitrile, it is often beneficial to remove the solvent under reduced pressure (rotoevaporation).

  • Liquid-Liquid Extraction: a. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and transfer to a separatory funnel. b. Add water and mix gently. Separate the layers. c. Wash the organic layer sequentially with:

    • 1 M HCl (to remove any unreacted starting material and other basic impurities).
    • Saturated NaHCO₃ solution (to neutralize any residual acid).
    • Brine (to initiate drying and break any minor emulsions).

  • Drying and Concentration: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). b. Filter off the drying agent. c. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product as necessary, typically by silica gel chromatography or recrystallization.

Protocol 2: Work-up for a Reaction where the Product is Still a Basic Amine

This protocol is for reactions where the secondary amine of the starting material is still present in the final product (e.g., an alkylation reaction).

  • Quenching: As described in Protocol 1.

  • Solvent Removal (Optional): As described in Protocol 1.

  • Basic Extraction: a. Redissolve the residue in an organic solvent (e.g., DCM). b. Add a basic aqueous solution (e.g., saturated NaHCO₃ or 1 M Na₂CO₃) to bring the pH of the aqueous phase to >10. c. Separate the layers. Extract the aqueous layer 2-3 more times with fresh organic solvent. d. Combine all organic layers.

  • Drying and Concentration: a. Wash the combined organic layers with brine. b. Dry over anhydrous Na₂SO₄. c. Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product. Note that basic compounds can streak on silica gel. It may be necessary to add a small amount of triethylamine (e.g., 1%) to the eluent to obtain good separation.

Visualization of Work-up Logic

Diagram 1: Decision Tree for Aqueous Work-up

Workup_Decision_Tree start Reaction Mixture product_nature Is the product a basic amine? start->product_nature acid_wash Wash with 1 M HCl product_nature->acid_wash No basic_extraction Extract from basic (pH>10) aq. phase product_nature->basic_extraction Yes base_wash Wash with Sat. NaHCO3 acid_wash->base_wash neutral_wash Wash with Water/Brine base_wash->neutral_wash dry_concentrate Dry & Concentrate neutral_wash->dry_concentrate basic_extraction->neutral_wash

Caption: Decision-making process for the initial aqueous extraction based on the product's chemical nature.

Diagram 2: Troubleshooting Workflow for Low Product Recovery

Low_Recovery_Troubleshooting start Low Product Recovery check_pH Check pH of aqueous phase start->check_pH adjust_pH Adjust to pH > 10 with 2M NaOH check_pH->adjust_pH pH is neutral/acidic salt_out Saturate aqueous phase with NaCl check_pH->salt_out pH is basic adjust_pH->salt_out re_extract Re-extract aqueous phase (3x) salt_out->re_extract change_solvent Use more polar solvent (e.g., DCM) re_extract->change_solvent Still low recovery end Improved Recovery re_extract->end Success change_solvent->end

Caption: A systematic approach to troubleshooting low product yield during extraction.

References

Validation & Comparative

Analytical methods for the characterization of 1-Cbz-Amino-2-methylaminoethane HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 1-Cbz-Amino-2-methylaminoethane HCl

Introduction: Establishing the Analytical Framework

1-Cbz-Amino-2-methylaminoethane HCl is a selectively protected diamine building block crucial in various synthetic pathways, particularly in the development of pharmaceuticals and complex organic molecules. The carboxybenzyl (Cbz) group provides robust protection for the primary amine, while the secondary amine remains as a hydrochloride salt, rendering it less nucleophilic and improving handling and stability. Accurate and comprehensive characterization of this intermediate is not merely a quality control checkpoint; it is fundamental to ensuring the success of subsequent synthetic steps, controlling impurity profiles, and meeting regulatory standards in drug development.

This guide, intended for researchers and drug development professionals, moves beyond a simple listing of techniques. It presents an integrated, orthogonal approach to the characterization of 1-Cbz-Amino-2-methylaminoethane HCl. We will explore the causality behind the selection of specific analytical methods, detailing how each technique provides a unique piece of the molecular puzzle. By combining structural elucidation, purity assessment, and quantitative analysis, we can construct a self-validating analytical system that ensures the identity, purity, and quality of this critical reagent.

I. Structural Elucidation: Confirming Molecular Identity

The foundational step in characterization is the unambiguous confirmation of the molecular structure. This is achieved by employing a suite of spectroscopic techniques that probe the molecule's atomic connectivity and functional groups.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.

Expertise in Action: The choice of solvent is critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices as they readily dissolve the hydrochloride salt. Protons attached to nitrogen atoms (N-H) are often broad and may exchange with deuterium in CD₃OD, leading to their disappearance from the spectrum. Running the analysis in DMSO-d₆ can help in observing these exchangeable protons.

Predicted ¹H and ¹³C NMR Spectral Data for 1-Cbz-Amino-2-methylaminoethane HCl (in DMSO-d₆, 400 MHz):

Technique Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Insights
¹H NMR Aromatic (C₆H₅)7.30 - 7.45Multiplet5HConfirms the presence of the monosubstituted benzene ring from the Cbz group.
Benzylic (C₆H₅-CH₂ )~5.05Singlet2HA sharp singlet confirms the benzylic methylene group, isolated from other protons.
Carbamate N-H~7.5 (broad)Triplet1HConfirms the Cbz-NH group and its coupling to the adjacent CH₂.
Methylene (-NH-CH₂ -)~3.20Quartet2HShows connectivity between the carbamate nitrogen and the ethylenediamine backbone.
Methylene (-CH₂ -NHCH₃)~2.95Triplet2HConfirms the other methylene group on the backbone.
Ammonium N-H₂⁺~9.2 (very broad)Singlet2HIndicates the protonated state of the secondary amine. Its broadness is characteristic of ammonium salts.
Methyl (-NH-CH₃ )~2.55Triplet3HThe methyl group signal, coupled to the ammonium proton.
¹³C NMR Carbamate Carbonyl (C =O)~156.5--Diagnostic for the carbamate functional group.
Aromatic (ipso-C)~137.0--The carbon of the benzene ring attached to the benzylic group.
Aromatic (C₆H₅)127.5 - 128.5--Confirms the aromatic carbons.
Benzylic (C H₂-O)~65.5--The benzylic carbon.
Methylene (-NH-C H₂-)~45.0--Aliphatic carbon adjacent to the methylamino group.
Methylene (-C H₂-NHCH₃)~39.0--Aliphatic carbon adjacent to the Cbz-amino group.
Methyl (-NH-C H₃)~32.5--The terminal methyl carbon.
B. Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, serving as a primary confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental formula with high accuracy.

Expertise in Action: Electrospray Ionization (ESI) is the preferred method for this molecule. In positive ion mode (+ESI), the molecule will be detected as its cation, [M-Cl]⁺, corresponding to the protonated free base. This is because the hydrochloride salt readily dissociates in the ESI source.

  • Expected Ion (ESI+): [C₁₁H₁₆N₂O₂ + H]⁺

  • Monoisotopic Mass: 208.1212 g/mol

  • Calculated Exact Mass for [M-Cl]⁺: 209.1285 g/mol

  • Trustworthiness Check: An HRMS measurement within 5 ppm of the calculated exact mass provides unequivocal confirmation of the elemental composition.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation.

Expertise in Action: The spectrum will show characteristic bands for the carbamate, the secondary ammonium salt, and the aromatic ring. The presence of the hydrochloride salt significantly influences the N-H stretching region. Instead of a sharp secondary amine N-H stretch, a very broad and strong band is expected for the N-H⁺ stretching vibrations of the ammonium salt.[1]

Key Vibrational Frequencies:

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
N-H Stretch (Carbamate)3350 - 3300Confirms the N-H bond of the Cbz group.[2]
N-H⁺ Stretch (Ammonium)3000 - 2700 (very broad)A key indicator of the amine hydrochloride salt functional group.[1]
Aromatic C-H Stretch3100 - 3000Confirms the benzene ring.
Aliphatic C-H Stretch2980 - 2850Confirms the methylene and methyl groups.
C=O Stretch (Carbamate)1715 - 1685Strong, sharp peak confirming the carbamate carbonyl.[2][3]
Aromatic C=C Bending1605, 1495, 1455Confirms the aromatic ring skeleton.
C-N Stretch1270 - 1240Associated with the carbamate and amine C-N bonds.[3]

II. Purity Assessment and Impurity Profiling

While spectroscopy confirms identity, chromatography is the gold standard for determining purity and identifying potential process-related impurities or degradants.

A. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity of 1-Cbz-Amino-2-methylaminoethane HCl due to its polarity and UV-active Cbz group.

Expertise in Action: Method Design A C18 stationary phase is ideal, offering excellent hydrophobic retention for the Cbz group. The mobile phase must be acidic to ensure the secondary amine is consistently protonated, preventing peak tailing and ensuring reproducible retention times. A gradient elution is superior to isocratic for resolving potential impurities with different polarities. UV detection is set at a wavelength where the benzene ring absorbs strongly (e.g., 254 nm or 215 nm).

Experimental Protocol: RP-HPLC Purity Analysis

  • System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to a final concentration of 0.5 mg/mL.

Trustworthiness Check: The protocol is validated by system suitability tests. Before sample analysis, inject a standard solution to ensure:

  • Tailing Factor: < 1.5

  • Reproducibility: Relative Standard Deviation (RSD) of peak area < 2% for 5 replicate injections.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

For comprehensive impurity profiling, coupling the HPLC system to a mass spectrometer is invaluable. This allows for the determination of the molecular weights of any minor peaks observed in the chromatogram, aiding in their identification. The MS parameters can be optimized similarly to the standalone MS analysis, using ESI in positive mode.[4]

III. Quantitative and Compositional Analysis

These methods provide absolute confirmation of the compound's elemental composition and can determine its purity against a standard.

A. Elemental Analysis (CHN)

This technique determines the mass percentages of Carbon, Hydrogen, and Nitrogen in a sample. The experimental results are compared against the theoretical values calculated from the molecular formula, C₁₁H₁₇ClN₂O₂.

Expertise in Action: This is a destructive but highly accurate technique that provides a bulk purity assessment. It is particularly effective at detecting inorganic impurities or residual solvents that would not be visible by HPLC-UV.

Comparative Data for Elemental Analysis:

Element Theoretical % Acceptable Experimental Range
Carbon (C)53.99%53.99 ± 0.40%
Hydrogen (H)7.00%7.00 ± 0.30%
Nitrogen (N)11.45%11.45 ± 0.40%

Trustworthiness Check: Experimental values falling within the acceptable range (typically ±0.4%) provide strong evidence for the compound's elemental composition and high purity.

IV. Integrated Analytical Workflow and Method Comparison

No single technique is sufficient for full characterization. The power of this analytical approach lies in the integration of orthogonal methods, as illustrated in the workflow below.

Caption: Integrated workflow for the characterization of 1-Cbz-Amino-2-methylaminoethane HCl.

Comparative Summary of Analytical Methods:

Method Primary Purpose Strengths Limitations Alternative/Complementary
NMR Structural ElucidationUnambiguous structural detail, atomic connectivity.Lower sensitivity, requires higher sample amount.2D-NMR (COSY, HSQC) for complex structures.
HRMS Molecular Formula ConfirmationExtremely high accuracy and sensitivity, confirms elemental composition.Provides no information on connectivity, isomeric differentiation can be difficult.MS/MS for fragmentation analysis.
FTIR Functional Group IdentificationFast, non-destructive, excellent for identifying key bonds (C=O, N-H, N-H⁺).Provides limited structural information, not ideal for complex mixtures.Raman Spectroscopy.
HPLC-UV Purity DeterminationHigh precision, robust, excellent for quantification of UV-active compounds.Requires a chromophore, peak identity is not confirmed without a standard.LC-MS.
Elemental Analysis Elemental CompositionConfirms bulk purity and elemental formula.Destructive, does not distinguish between isomers or identify individual impurities.Quantitative NMR (qNMR).

Conclusion

The robust characterization of 1-Cbz-Amino-2-methylaminoethane HCl is a multi-faceted process that relies on the strategic application of orthogonal analytical techniques. By integrating the definitive structural insights from NMR and MS, the functional group information from FTIR, the high-resolution purity data from HPLC, and the compositional validation from elemental analysis, a comprehensive and trustworthy profile of the molecule is established. This rigorous, evidence-based approach is indispensable for researchers and drug development professionals to ensure the quality, safety, and efficacy of the materials foundational to their work.

References

A Comparative Guide to Purity Analysis of 1-Cbz-Amino-2-methylaminoethane hydrochloride: HPLC and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. 1-Cbz-Amino-2-methylaminoethane hydrochloride, a key building block in the synthesis of various pharmaceutical agents, presents a unique analytical challenge due to its polar nature, the presence of both primary and secondary amine functionalities, and its existence as a hydrochloride salt. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methodologies for the purity determination of this critical intermediate. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers in selecting the most appropriate technique for their needs.

The Analytical Imperative: Why Purity Matters

Impurities in a drug intermediate can have far-reaching consequences, potentially leading to the formation of toxic byproducts, reduced efficacy of the final active pharmaceutical ingredient (API), and unforeseen side reactions in subsequent synthetic steps. For this compound, potential impurities could include unreacted starting materials, byproducts from the carbamate protection step, or degradation products. Therefore, a robust and validated analytical method is paramount for ensuring the quality and consistency of the intermediate.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the quality control of bulk drugs and pharmaceutical formulations.[1] Its versatility, high resolution, and sensitivity make it the primary choice for separating and quantifying impurities. However, the analysis of polar compounds like our target molecule can be challenging with traditional C18 columns due to poor retention.[2][3][4]

Experimental Design: A Rationale-Driven Approach

To address the challenges of analyzing a polar, amine-containing hydrochloride salt, a thoughtful HPLC method development strategy is crucial.

Column Selection: Beyond the C18

Standard C18 columns often fail to provide adequate retention for highly polar analytes. To overcome this, several alternative stationary phases can be considered:

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which enhances the retention of polar compounds through secondary interactions and allows for the use of highly aqueous mobile phases without phase collapse.[2]

  • Polar-Endcapped Columns: These columns feature a polar group used to cap residual silanols, reducing peak tailing for basic compounds and improving retention of polar analytes.[2]

  • Phenyl Columns: The phenyl stationary phase can provide alternative selectivity for compounds with aromatic rings through π-π interactions, which is relevant for our Cbz-protected analyte.[5]

For this guide, we will propose a method utilizing a polar-embedded C18 column to achieve a balance of hydrophobic and polar interactions, leading to optimal retention and peak shape.

Mobile Phase Optimization: A Balancing Act

The choice of mobile phase is critical for achieving good separation.

  • Aqueous Phase: A buffer is necessary to control the ionization state of the amine groups and ensure consistent retention times. A phosphate buffer at a pH of around 3-4 would be a suitable starting point to ensure the amines are protonated and interact favorably with the stationary phase.

  • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. A gradient elution, starting with a low percentage of organic modifier and gradually increasing, will be employed to elute any less polar impurities after the main peak.

  • Ion-Pairing Reagents: While effective for retaining polar compounds, ion-pairing reagents can be detrimental to column longevity and are often not compatible with mass spectrometry.[5] Therefore, we will avoid their use in our primary HPLC method.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase A Injector Autosampler Injection Sample->Injector MobilePhase Prepare Buffered Aqueous (A) & Organic (B) Phases Pump Gradient Pump MobilePhase->Pump Column Polar-Embedded C18 Column Injector->Column Pump->Injector Detector UV Detector (215 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Area % Calculation Chromatogram->Integration Report Generate Purity Report Integration->Report

Caption: A schematic overview of the HPLC purity analysis workflow.

Detailed Experimental Protocol: Reversed-Phase HPLC
ParameterConditionRationale
Column Polar-Embedded C18 (e.g., 4.6 x 150 mm, 5 µm)Provides enhanced retention for polar analytes and is stable in highly aqueous mobile phases.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffers the mobile phase to ensure consistent ionization of the analyte.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutesAllows for the elution of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection UV at 215 nmThe carbamate and benzene ring of the Cbz group have significant absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve 1 mg of sample in 1 mL of Mobile Phase A.Ensures the sample is fully dissolved in a compatible solvent.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that rely on different separation or detection principles.[4][6] This approach provides a more complete picture of the sample's purity.

Quantitative Data Summary: A Hypothetical Comparison

The following table presents hypothetical data from the analysis of a this compound sample using different techniques.

Analytical TechniqueAnalyte Purity (%)Key Impurity DetectedAdvantagesLimitations
RP-HPLC 99.2Impurity A (less polar)High resolution, robust, quantitativeMay not retain very polar impurities
HILIC 99.1Impurity B (more polar)Excellent for very polar compoundsCan have longer equilibration times
GC-MS 98.9 (as derivatized)Impurity C (volatile)High sensitivity, structural infoRequires derivatization, not for non-volatile impurities
qNMR 99.0-Primary method, no standard neededLower sensitivity, potential for signal overlap
Capillary Electrophoresis 99.3Impurity D (ionic)High efficiency, low sample volumeLower concentration sensitivity, reproducibility can be challenging
Alternative Methodologies: A Deeper Dive

1. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent mixed with a small amount of aqueous solvent.[2][4] This technique is particularly well-suited for the retention and separation of very polar compounds that are poorly retained in reversed-phase mode.

  • Causality: The separation mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. This makes it an ideal orthogonal method to RP-HPLC for our target compound.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable impurities, GC-MS offers excellent sensitivity and provides structural information from the mass spectra.[6][7]

  • Causality: this compound itself is not volatile. Therefore, analysis by GC would require a derivatization step to convert the polar amine and hydroxyl groups into more volatile moieties (e.g., by silylation). This adds a layer of complexity to the sample preparation but can be invaluable for identifying specific volatile impurities.

3. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method, meaning it does not require a reference standard of the analyte for quantification.[6] The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

  • Causality: By comparing the integral of a signal from the analyte to that of a certified internal standard with a known concentration, the purity of the analyte can be determined. This method is non-destructive and provides structural confirmation. However, it is generally less sensitive than chromatographic methods.

4. Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an electrolyte solution within a narrow capillary under the influence of an electric field.[6]

  • Causality: Given that our analyte is a hydrochloride salt and will be charged in solution, CE offers a separation mechanism based on charge-to-size ratio, which is completely different from the partitioning mechanism in HPLC. This makes it a powerful orthogonal technique.

Visualizing the Method Comparison

Method_Comparison cluster_main Purity Analysis of 1-Cbz-Amino-2-methylaminoethane HCl HPLC RP-HPLC + High Resolution + Robust & Quantitative - Poor retention of very polar compounds HILIC HILIC + Excellent for polar compounds - Longer equilibration times HPLC->HILIC Orthogonal Liquid Chromatography GCMS GC-MS + High Sensitivity + Structural Information - Requires derivatization HPLC->GCMS Different Separation Principle qNMR qNMR + Primary Method + Structural Confirmation - Lower Sensitivity HPLC->qNMR Non-Chromatographic Confirmation CE Capillary Electrophoresis + High Efficiency + Orthogonal Selectivity - Lower Concentration Sensitivity HPLC->CE Different Driving Force for Separation

Caption: A comparative overview of analytical techniques for purity determination.

Conclusion and Recommendations

For the routine purity analysis of this compound, Reversed-Phase HPLC with a polar-embedded column offers a robust, reliable, and high-resolution method . It is well-suited for a quality control environment due to its excellent reproducibility and quantitation capabilities.

However, for a comprehensive characterization, especially during method validation or in the investigation of out-of-specification results, employing an orthogonal method is highly recommended.

  • HILIC is the most suitable chromatographic alternative for confirming the absence of highly polar impurities that might not be retained by the RP-HPLC method.

  • qNMR serves as an excellent primary method for an independent, non-chromatographic purity assessment and for the qualification of reference standards.

  • GC-MS should be considered if volatile impurities from starting materials or solvents are suspected.

  • Capillary Electrophoresis provides a powerful alternative with a completely different separation mechanism, making it ideal for confirmatory analysis.

The choice of analytical method should ultimately be guided by the specific requirements of the analysis, including the stage of drug development, the nature of expected impurities, and the desired level of analytical detail. A multi-faceted approach, leveraging the strengths of different techniques, will provide the most comprehensive and trustworthy assessment of purity for this critical pharmaceutical intermediate.

References

The Strategist's Guide to Amine Protection: A Cost-Benefit Analysis of 1-Cbz-Amino-2-methylaminoethane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly in the construction of nitrogen-containing heterocycles vital to medicinal chemistry, the choice of starting materials is a critical decision point. This guide offers a comprehensive cost-benefit analysis of utilizing the pre-protected diamine, 1-Cbz-Amino-2-methylaminoethane hydrochloride , as a strategic building block. We will dissect the economic and synthetic trade-offs of this reagent compared to the alternative approach of performing an in-house, selective protection of its inexpensive precursor, N-methylethylenediamine. This analysis is grounded in field-proven insights, quantitative data, and detailed experimental protocols to empower researchers to make the most efficient and cost-effective decisions for their synthetic campaigns.

The Central Question: To Buy or to Make?

The synthesis of unsymmetrically substituted piperazines, a privileged scaffold in countless FDA-approved drugs, often requires a mono-protected ethylenediamine derivative.[1] The primary amino group must be masked to allow for selective functionalization of the secondary amine, followed by cyclization and eventual deprotection. This compound offers a ready-to-use solution, but this convenience comes at a premium. The alternative—performing the protection in-house—presents a classic time-versus-cost dilemma.

This guide will focus on a common synthetic transformation: the preparation of a 1-Aryl-4-methylpiperazine, a core structure in many pharmaceutical agents. We will compare two primary synthetic routes to this target.

At a Glance: Strategic Comparison

ParameterStrategy A: Pre-Protected Reagent Strategy B: In-House Protection Expert Insight
Starting Material Cost HighLowThe cost differential is the primary driver for considering in-house protection, especially at scale.
Number of Steps Fewer (Directly to cyclization)More (Protection, then cyclization)Strategy A offers a faster route to the key intermediate, saving time and labor.
Process Control High (Guaranteed mono-protection)Moderate (Risk of di-protection)The pre-protected reagent eliminates the need for optimizing selective protection, reducing batch-to-batch variability.
Overall Yield Potentially higher overall yield due to fewer steps.Potential for yield loss during the protection and purification step.A lower-yielding protection step can significantly impact the overall efficiency of the synthetic route.
Time to Intermediate FasterSlowerCritical for rapid library synthesis or meeting tight project deadlines.
Waste Generation Lower (Fewer synthetic & purification steps)Higher (Additional reagents, solvents for protection/purification)Aligns with green chemistry principles by reducing solvent and reagent consumption.[2]

Cost Analysis: A Quantitative Look

The economic viability of a synthetic route is a paramount concern in drug development. Below is a cost comparison of the key starting materials required for each strategy. Prices are based on current catalog listings from major chemical suppliers and are subject to change.

ReagentSupplier ExamplePrice (USD/g)Role in Synthesis
1-Cbz-Amino-2-methylaminoethane HCl Key Organics~$350/g (£272/g)[3]Strategy A Starting Material
N-Methylethylenediamine Sigma-Aldrich~
13/g(13/g (13/g(
1310/100g)
Strategy B Starting Material
Benzyl Chloroformate (Cbz-Cl) Various~$0.50/gStrategy B Reagent
Di-tert-butyl dicarbonate (Boc₂O) Various~$0.60/gAlternative for Strategy B

The raw material cost for the in-house protection strategy is orders of magnitude lower. However, this simplistic view neglects the associated costs of labor, solvents, analytical testing, and potential yield losses, which we will explore through a practical synthetic scenario.

Synthetic Workflow & Decision Logic

Choosing the optimal synthetic path depends on several project-specific factors. The following workflow illustrates the decision-making process.

G start Project Goal: Synthesize 1-Aryl-4-methylpiperazine scale Scale of Synthesis? start->scale lab_scale lab_scale scale->lab_scale Lab Scale (<10g) process_scale process_scale scale->process_scale Process/Pilot Scale (>100g) timeline Project Timeline? rapid rapid timeline->rapid Rapid / Time-Critical flexible flexible timeline->flexible Flexible / Cost-Focused lab_scale->timeline strategy_b strategy_b process_scale->strategy_b Decision: Strategy B strategy_a strategy_a rapid->strategy_a Decision: Strategy A flexible->strategy_b Decision: Strategy B strategy_a_box Use 1-Cbz-Amino-2-methylaminoethane HCl Pros: Speed, reliability, fewer steps. Cons: High reagent cost. strategy_a->strategy_a_box strategy_b_box In-House Protection of N-Methylethylenediamine Pros: Low raw material cost. Cons: More steps, optimization required, potential for lower overall yield. strategy_b->strategy_b_box

Caption: Decision workflow for choosing a synthetic strategy.

Comparative Experimental Protocols

To provide a tangible comparison, we will outline the synthesis of a key intermediate, Benzyl 4-methyl-1-piperazinecarboxylate , via two routes. This intermediate can then be deprotected to yield 1-methylpiperazine, which is readily arylated, or undergo other transformations.

Strategy A: The Pre-Protected Building Block Approach

This strategy leverages the pre-installed protecting group for a direct and efficient cyclization.

G cluster_0 Strategy A: Direct Cyclization start_A 1-Cbz-Amino-2- methylaminoethane HCl product_A Benzyl 4-methyl-1- piperazinecarboxylate start_A->product_A Single Step Cyclization reagent_A Bis(2-chloroethyl) ether Base (e.g., K₂CO₃) Solvent (e.g., ACN) reagent_A->product_A

Caption: Workflow for Strategy A using the pre-protected reagent.

Protocol 1: Cyclization using 1-Cbz-Amino-2-methylaminoethane HCl

  • Setup: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (3.0 eq), and acetonitrile (ACN) to form a slurry.

  • Reagent Addition: Add bis(2-chloroethyl) ether (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel chromatography to yield the target piperazine.

Causality: Using a base like potassium carbonate is essential to neutralize the hydrochloride salt of the starting material and the HCl generated during the double N-alkylation reaction, driving the cyclization to completion. Acetonitrile is a suitable polar aprotic solvent for this type of SN2 reaction.

Strategy B: The In-House Protection Approach

This route requires an initial selective protection of the primary amine of N-methylethylenediamine before proceeding to the cyclization.

G cluster_1 Strategy B: In-House Protection & Cyclization start_B N-Methylethylenediamine intermediate_B N-Cbz-N'- methylethylenediamine start_B->intermediate_B Step 1: Protection reagent_B1 Cbz-Cl, Base Solvent (e.g., THF/H₂O) reagent_B1->intermediate_B product_B Benzyl 4-methyl-1- piperazinecarboxylate intermediate_B->product_B Step 2: Cyclization reagent_B2 Bis(2-chloroethyl) ether Base, Solvent reagent_B2->product_B

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Cbz-Protected vs. Unprotected N-methylethylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in pharmaceutical and peptide applications, the strategic use of protecting groups is fundamental to achieving desired molecular architectures. The Carboxybenzyl (Cbz) group, a cornerstone in amine protection, transforms the nucleophilic and basic nature of an amine into a neutral carbamate, enabling selective reactions at other sites.[1] Verifying the success of a protection reaction is a critical step that relies on a suite of analytical techniques. This guide provides an in-depth spectroscopic comparison between N-methylethylenediamine and its Cbz-protected counterpart, offering researchers a clear framework for characterization. We will dissect the key transformations observed in Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal chemical principles behind the spectral shifts.

Molecular Structures

CompoundStructureMolecular FormulaMolecular Weight
N-methylethylenediamine N-methylethylenediamine structureC₃H₁₀N₂74.13 g/mol [2]
Cbz-N-methylethylenediamine Cbz-N-methylethylenediamine structureC₁₁H₁₆N₂O₂208.26 g/mol [3]

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Tale of Two Functional Groups

FT-IR spectroscopy provides a rapid and definitive method to confirm the conversion of the diamine to the carbamate. The analysis hinges on the disappearance of the primary amine's characteristic vibrations and the appearance of the strong carbonyl stretch from the newly formed Cbz group.

Comparative Analysis:

  • Unprotected N-methylethylenediamine: This molecule features both a primary (-NH₂) and a secondary (-NH) amine. Its IR spectrum is characterized by:

    • N-H Stretching: A pair of medium-intensity bands between 3400-3300 cm⁻¹ for the asymmetric and symmetric stretches of the primary amine, and a single, weaker band around 3350-3310 cm⁻¹ for the secondary amine.[4][5]

    • N-H Bending: A distinct "scissoring" vibration for the primary amine appears in the 1650-1580 cm⁻¹ region.[4]

    • C-N Stretching: Aliphatic C-N stretches are typically found in the 1250–1020 cm⁻¹ range.[4][6]

  • Cbz-N-methylethylenediamine: Upon protection of the secondary amine, the spectroscopic landscape changes dramatically:

    • N-H Stretching: The secondary amine's N-H stretch is replaced by a carbamate N-H stretch, which is often a single, sharp band around 3300 cm⁻¹. The primary amine's dual peaks remain, confirming selective protection.

    • C=O Stretching: The most prominent new feature is an intense, sharp absorption band for the carbamate carbonyl group, typically appearing in the 1725-1680 cm⁻¹ region.[7] This is the hallmark of a successful protection.

    • C-O Stretching: The carbamate linkage also introduces C-O stretching vibrations, often seen around 1250-1230 cm⁻¹.

    • Aromatic C-H Stretching: Weak bands appear above 3000 cm⁻¹ corresponding to the aromatic C-H bonds of the benzyl group.

Data Summary: Characteristic FT-IR Peaks

Vibrational ModeUnprotected N-methylethylenediamine (cm⁻¹)Cbz-N-methylethylenediamine (cm⁻¹)Rationale for Change
N-H Stretch (Primary)~3400 & ~3300 (doublet)~3400 & ~3300 (doublet)Unaffected as the primary amine is unprotected.
N-H Stretch (Secondary)~3320 (single, weak)AbsentThe secondary amine is converted to a carbamate.
Carbamate N-H StretchAbsent~3300 (single, sharp)Formation of the carbamate functional group.
C=O Stretch (Carbonyl)Absent~1700 (strong, sharp) The defining peak of the Cbz group's carbonyl.[7]
N-H Bend (Primary)~1600~1600Unaffected.
C-N Stretch~1250-1020~1250-1020Overlaps with other signals but is still present.
Experimental Protocol: FT-IR Analysis
  • Sample Preparation: For liquid samples like N-methylethylenediamine, a thin film can be prepared by placing one drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. For solid samples like Cbz-N-methylethylenediamine, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk using a hydraulic press.

  • Background Scan: Place the sample holder (empty salt plates or a pure KBr pellet) into the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O, as well as any signals from the sample matrix.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking using the spectrometer's software.

Fig. 1: Experimental workflow for comparative FT-IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Environment

NMR spectroscopy provides detailed structural information by probing the magnetic environments of ¹H and ¹³C nuclei. The introduction of the electron-withdrawing and aromatic Cbz group causes predictable and easily identifiable shifts in the NMR spectra.

¹H NMR Comparison

Comparative Analysis:

  • Unprotected N-methylethylenediamine:

    • N-H Protons: The signals for the three N-H protons (two from -NH₂ and one from -NH) typically appear as broad singlets that can vary in chemical shift depending on concentration and solvent. A key identification technique is D₂O exchange, where adding a drop of D₂O to the NMR tube causes these signals to disappear.[8]

    • Aliphatic Protons: The spectrum shows three distinct signals: a singlet for the N-methyl group (-CH₃) and two triplets for the adjacent methylene groups (-CH₂-CH₂-). Based on spectral data, these appear around 2.44 ppm (-CH₃), 2.64 ppm (-NH-CH₂-), and 2.79 ppm (-CH₂-NH₂).[9]

  • Cbz-N-methylethylenediamine:

    • Aromatic Protons: A new multiplet appears in the aromatic region, typically between 7.3-7.4 ppm, integrating to 5 protons from the phenyl ring of the Cbz group.

    • Benzylic Protons: A characteristic singlet appears around 5.1 ppm, integrating to 2 protons. This corresponds to the methylene bridge (-O-CH₂-Ph) of the Cbz group.

    • Deshielded Aliphatic Protons: The electron-withdrawing effect of the carbamate group deshields the adjacent protons. The N-methyl singlet and the adjacent methylene protons will shift downfield (to a higher ppm value) compared to the unprotected amine. The primary amine and its adjacent methylene group are less affected.

    • N-H Protons: The primary amine protons (-NH₂) remain, while the secondary amine proton is replaced by a carbamate proton, which may appear as a broad signal.

Data Summary: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsUnprotected (δ, ppm)[9]Cbz-Protected (Predicted δ, ppm)Rationale for Change
Phenyl (Ar-H )Absent~7.35 (m, 5H)Introduction of the benzyl group.
Benzylic (-O-CH₂ -Ph)Absent~5.10 (s, 2H)Introduction of the benzylic methylene group.
-NH-CH₂ -~2.64 (t, 2H)~3.30 (t, 2H)Deshielding by the adjacent carbamate carbonyl.
-CH₂ -NH₂~2.79 (t, 2H)~2.85 (t, 2H)Minimally affected, slight downfield shift.
N-CH₃ ~2.44 (s, 3H)~2.95 (s, 3H)Significant deshielding by the carbamate group.
NH & NH₂ Broad, variable (3H)Broad, variable (3H)Signals remain but chemical environment changes. Disappear with D₂O shake.[8]

¹³C NMR Comparison

Comparative Analysis:

  • Unprotected N-methylethylenediamine: The spectrum is simple, showing three signals in the aliphatic region for the three unique carbon environments.[10]

  • Cbz-N-methylethylenediamine: The spectrum becomes more complex with the addition of the Cbz group.

    • Carbonyl Carbon: A new, highly deshielded signal appears for the carbamate carbonyl carbon, typically in the 155-157 ppm range.[11] This is often the most downfield signal and is a definitive marker of protection.

    • Aromatic Carbons: Multiple signals appear in the aromatic region (127-137 ppm).

    • Benzylic Carbon: A signal for the benzylic carbon (-O-C H₂-Ph) appears around 67 ppm.

    • Deshielded Aliphatic Carbons: The carbons attached to the protected nitrogen (C H₃ and -C H₂-) are shifted downfield due to the inductive effect of the carbamate.

Data Summary: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonUnprotected (δ, ppm)[10]Cbz-Protected (Predicted δ, ppm)Rationale for Change
Carbonyl (-N-C =O)Absent~156.5Introduction of the carbamate carbonyl.[11]
Aromatic (C -Ar)Absent~128-137Introduction of the phenyl ring.
Benzylic (-O-C H₂-Ph)Absent~67.0Introduction of the benzylic carbon.
-NH-C H₂-~53.0~50.0Shift influenced by carbamate group.
-C H₂-NH₂~41.9~40.0Minimally affected.
N-C H₃~36.2~34.0Shift influenced by carbamate group.
*Note: Precise shifts for the aliphatic carbons in the protected molecule can vary due to conformational effects and may require 2D NMR for unambiguous assignment. The general downfield trend is expected.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Insert the tube into the NMR spectrometer. The instrument is tuned to the appropriate frequency for ¹H or ¹³C, and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include spectral width, acquisition time, and number of scans (typically 8-16 for good signal).

  • ¹³C NMR Acquisition: Acquire the spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[11]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied. For ¹H NMR, signals are integrated. Chemical shifts are referenced to TMS.

Fig. 2: General workflow for NMR sample preparation and analysis.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compounds and provides structural clues through analysis of fragmentation patterns.

Comparative Analysis:

  • Unprotected N-methylethylenediamine:

    • Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z = 74.

    • Fragmentation: The primary fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). This results in the formation of a stable iminium ion. The base peak is often at m/z = 44, corresponding to the [CH₂=NCH₃]⁺ fragment.

  • Cbz-N-methylethylenediamine:

    • Molecular Ion (M⁺• or [M+H]⁺): The molecular weight increases significantly to 208.26 g/mol .[3] Depending on the ionization method (e.g., EI or ESI), the molecular ion will be observed at m/z = 208 or 209 ([M+H]⁺).

    • Fragmentation: The Cbz group introduces highly characteristic fragmentation patterns. The most common and diagnostic fragmentation is the cleavage of the benzylic C-O bond to form the tropylium ion at m/z = 91 . Other common fragments include the loss of CO₂ (44 Da) from the carbamate.

Data Summary: Key Mass Spectrometry Fragments

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Associated Structure
Unprotected7444 (Base Peak)[H₂C=N-CH₃]⁺
Cbz-Protected208 (or 209)91[C₇H₇]⁺ (Tropylium ion)
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Infusion: The sample is introduced into the mass spectrometer's ion source, typically via direct infusion using a syringe pump or through an LC system.

  • Ionization: The molecules are ionized. Electrospray ionization (ESI) is common for polar molecules and generates protonated molecules ([M+H]⁺). Electron ionization (EI) is a higher-energy method that creates radical cations (M⁺•) and extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Fig. 3: A simplified workflow for mass spectrometry analysis.

Conclusion

The spectroscopic differences between N-methylethylenediamine and its Cbz-protected derivative are distinct and unambiguous. FT-IR provides a clear "yes/no" answer to the presence of the carbamate carbonyl. NMR spectroscopy offers a detailed map of the entire molecular structure, highlighting the downfield shifts caused by the Cbz group's inductive effects and revealing its unique aromatic and benzylic protons. Finally, mass spectrometry confirms the expected increase in molecular weight and displays a hallmark fragmentation pattern, with the tropylium ion at m/z 91 serving as a reliable signature for the Cbz moiety. Together, these techniques provide a robust and self-validating system for any researcher needing to confidently characterize these essential molecules in a synthetic workflow.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Cbz Hydrogenolysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Cbz Group and Its Cleavage

In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the choice of a protecting group is a decision of paramount importance. The benzyloxycarbonyl (Cbz or Z) group, introduced by Zervas in the 1930s, remains a cornerstone of amine protection strategy.[1] Its widespread use is attributable to its remarkable stability across a wide range of reaction conditions, yet its susceptibility to clean and efficient removal under specific, mild conditions.[1][2]

The most prevalent and often preferred method for Cbz cleavage is catalytic hydrogenolysis.[2][3][4] This reaction is prized for its clean profile, typically yielding the desired free amine alongside gaseous carbon dioxide and toluene, byproducts that are easily removed from the reaction mixture.[2][3][5] The process involves the cleavage of the benzylic C-O bond via heterogeneous catalysis in the presence of a hydrogen source.[2][6]

However, the apparent simplicity of this transformation belies a complex interplay between the substrate, catalyst, and reaction conditions. The selection of the optimal catalyst is not a one-size-fits-all scenario; it is a critical parameter that can dictate the success or failure of a synthetic step, influencing yield, reaction time, and chemoselectivity. This guide provides an in-depth comparison of the most common catalysts for Cbz hydrogenolysis, offering field-proven insights and actionable experimental data to guide researchers in making informed decisions.

Mechanism of Catalytic Hydrogenolysis

The deprotection of a Cbz-protected amine via hydrogenolysis proceeds on the surface of a heterogeneous catalyst. The generally accepted mechanism can be summarized in the following key steps:[7]

  • Adsorption: Both the Cbz-protected substrate and the hydrogen source (e.g., H₂ gas or a hydrogen donor) adsorb onto the active sites of the metal catalyst surface.

  • Hydrogen Activation: Molecular hydrogen undergoes dissociative chemisorption on the palladium surface, forming reactive metal hydride species.[7]

  • Hydrogenolysis: The activated hydrogen species attack the benzylic C-O bond of the adsorbed carbamate. This cleavage results in the formation of the unstable carbamic acid intermediate and toluene.[2][6]

  • Decarboxylation & Desorption: The carbamic acid intermediate spontaneously decarboxylates to release the free amine and carbon dioxide.[2][6] The final products (amine, toluene, CO₂) desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[7]

G cluster_catalyst Catalyst Surface (e.g., Pd) cluster_solution Solution Phase H2 H₂ Adsorbed_H 2[H•] H2->Adsorbed_H Dissociative Chemisorption Cbz_Substrate R-NH-Cbz Adsorbed_Substrate Adsorbed R-NH-Cbz Cbz_Substrate->Adsorbed_Substrate Adsorption Adsorbed_H->Adsorbed_Substrate Carbamic_Acid [R-NH-COOH] (Unstable Intermediate) Adsorbed_Substrate->Carbamic_Acid Hydrogenolysis (C-O Cleavage) Toluene Toluene Adsorbed_Substrate->Toluene Amine R-NH₂ (Final Product) Carbamic_Acid->Amine Spontaneous Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 G Setup 1. Dissolve Substrate in Solvent (e.g., MeOH) Add_Cat 2. Carefully Add 10% Pd/C Setup->Add_Cat Inert 3. Purge Flask with Inert Gas (N₂/Ar) Add_Cat->Inert Hydrogenate 4. Introduce H₂ (balloon) & Stir Vigorously Inert->Hydrogenate Monitor 5. Monitor by TLC/LC-MS Hydrogenate->Monitor Typically 1-4h Filter 6. Filter through Celite® to Remove Catalyst Monitor->Filter Upon Completion Concentrate 7. Concentrate Filtrate Under Reduced Pressure Filter->Concentrate Purify 8. Purify Crude Product (if necessary) Concentrate->Purify

References

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 1-Cbz-Amino-2-methylaminoethane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral intermediates is a non-negotiable aspect of therapeutic agent development. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methodologies to quantify stereoisomeric composition. This guide provides an in-depth comparison of advanced analytical techniques for the isomeric purity analysis of 1-Cbz-Amino-2-methylaminoethane hydrochloride, a key chiral building block. While specific, published methods for this exact molecule are not widely available, this guide will draw upon established protocols for structurally analogous compounds, such as Cbz-protected amino acids and chiral diamines, to provide a scientifically rigorous and practical framework for method development and selection.

The Criticality of Isomeric Purity in Drug Development

This compound possesses a stereocenter, rendering it chiral. In the synthesis of active pharmaceutical ingredients (APIs), the specific stereoisomer used can profoundly impact the final drug's efficacy and safety. Regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs and intermediates. Consequently, the development of accurate, precise, and reliable analytical methods for isomeric purity is a cornerstone of process chemistry and quality control in the pharmaceutical industry.

Comparative Analysis of Analytical Methodologies

The primary techniques for determining enantiomeric purity fall into three main categories: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method is dictated by factors such as required sensitivity, sample throughput, availability of instrumentation, and the specific chemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely adopted technique for enantiomeric separations due to its versatility, robustness, and the wide availability of chiral stationary phases (CSPs).[1] The separation is achieved through the differential interaction of the enantiomers with the CSP, leading to different retention times.

Direct vs. Indirect Methods:

  • Direct methods utilize a chiral stationary phase to resolve the enantiomers without prior modification. This is the most common and preferred approach.

  • Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[2] These diastereomers can then be separated on a standard achiral column. While effective, this method adds complexity and potential for analytical error.

Commonly Employed Chiral Stationary Phases:

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including amines and their derivatives.[1]

Experimental Protocol: Chiral HPLC (Based on N-Cbz-DL-Serine Analysis)

This protocol is adapted from a validated method for a structurally similar Cbz-protected chiral molecule and serves as an excellent starting point for the analysis of this compound.[3]

Method 1: Normal Phase Chromatography

  • Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Dimensions: 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-hexane / 2-propanol / trifluoroacetic acid (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 270 nm (due to the Cbz group's chromophore)

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices:

  • The polysaccharide-based CSP provides a complex chiral environment with grooves and cavities, enabling stereospecific interactions (hydrogen bonding, π-π stacking, dipole-dipole) that are essential for resolving the enantiomers.

  • Normal phase conditions (hexane/alcohol) are often successful for Cbz-protected compounds as they enhance the hydrogen bonding interactions between the analyte's carbamate group and the CSP.

  • Trifluoroacetic acid (TFA) is added as a mobile phase modifier to improve peak shape and resolution for amine-containing compounds by minimizing tailing caused by interactions with residual silanols on the silica support.

Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[4][5] It utilizes supercritical CO2 as the primary mobile phase, often with a small amount of an organic modifier (e.g., methanol).

Advantages over HPLC:

  • Speed: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster separations without a significant loss of efficiency.[6]

  • Reduced Solvent Consumption: The primary use of CO2 significantly reduces the consumption of organic solvents.

  • Orthogonal Selectivity: SFC can sometimes provide different elution orders or better resolution compared to HPLC for the same CSP.[6]

Experimental Protocol: Chiral SFC (General Method for Chiral Amines)

This protocol outlines a general approach for screening and optimizing the SFC separation of chiral amines.

  • Column: A screened selection of polysaccharide-based CSPs (e.g., CHIRALPAK® IA, IB, IC, ID, IE, IF).

  • Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol) with a basic or acidic additive. For a basic analyte like our target, an acidic additive (e.g., trifluoroacetic acid) is often beneficial.

  • Gradient Elution: A typical screening gradient would run from 5% to 40% modifier over a few minutes.

  • Flow Rate: 3-4 mL/min.

  • Backpressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV-Vis or Mass Spectrometry (MS).

Causality Behind Experimental Choices:

  • Screening multiple CSPs is crucial as chiral recognition is highly specific, and predicting the best column is challenging.

  • The organic modifier (e.g., methanol) is necessary to adjust the mobile phase polarity and elute the compound.

  • Additives (acidic or basic) play a critical role in improving peak shape and enhancing enantioselectivity by ensuring the analyte is in a consistent ionic state.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Non-Separative Approach

Chiral NMR spectroscopy offers a distinct advantage as it does not require chromatographic separation. The determination of enantiomeric excess is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

  • Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient diastereomeric complexes with the analyte.[8] These complexes have slightly different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.

  • Chiral Derivatizing Agents (CDAs): Similar to the indirect HPLC method, the analyte is reacted with a CDA to form stable diastereomers, which will exhibit distinct NMR spectra.[9]

Advantages of NMR:

  • Rapid Analysis: Once the method is established, the analysis time is very short.

  • No Chromatographic Method Development: Avoids the extensive screening of columns and mobile phases.

  • Absolute Method: Provides a direct measure of the enantiomeric ratio without the need for a response factor correction.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent (General)

  • Instrumentation: High-field NMR spectrometer (≥400 MHz).

  • Sample Preparation:

    • Dissolve a precise amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

    • Add an enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative) in a specific molar ratio (e.g., 1:1.5 analyte to CSA).[8]

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved proton signal that is split into two distinct peaks corresponding to the two diastereomeric complexes. Integrate these two peaks to determine the enantiomeric ratio.

Causality Behind Experimental Choices:

  • A high-field NMR is necessary to achieve sufficient resolution to distinguish the small chemical shift differences between the diastereomeric complexes.

  • The choice of chiral solvating agent is critical and often determined empirically. CSAs with aromatic rings, like BINOL, are effective due to their ability to induce significant chemical shift differences through anisotropic effects.

  • The stoichiometry of the analyte and CSA is optimized to maximize the formation of the diastereomeric complexes and achieve the best signal separation.

Quantitative Data and Performance Comparison

The following table summarizes the expected performance characteristics of each technique for the analysis of a Cbz-protected chiral amine, based on data from analogous compounds.[3]

ParameterChiral HPLC (Normal Phase)Chiral SFCChiral NMR with CSA
Principle Differential interaction with CSPDifferential interaction with CSP in supercritical fluidFormation of transient diastereomeric complexes
Typical Run Time 10-20 minutes2-8 minutes5-10 minutes
Resolution (Rs) > 2.0 (excellent)Often > 1.5 (good to excellent)Not applicable (signal separation in ppm)
Sensitivity (LOD/LOQ) High (ng/mL range)Very High (pg/mL to ng/mL range)Lower (mg/mL range)
Solvent Consumption HighLowVery Low
Throughput ModerateHighHigh (with autosampler)
Key Advantage Universally established, robustSpeed, "green" chemistryNo separation needed, rapid screening
Key Disadvantage Longer run times, high solvent useRequires specialized instrumentationLower sensitivity, potential for peak overlap

Methodology Workflows

Chiral HPLC/SFC Method Development Workflow

Caption: Workflow for Chiral HPLC/SFC Method Development.

Chiral NMR Analysis Workflow

Caption: Workflow for Isomeric Purity by Chiral NMR.

Conclusion and Recommendations

For the robust, high-sensitivity quantification of the isomeric purity of this compound, chiral HPLC and chiral SFC are the recommended primary techniques .

  • Chiral HPLC stands as the well-established, gold-standard method, with a vast library of available chiral stationary phases. It is the ideal choice for routine quality control where high accuracy and precision are paramount.

  • Chiral SFC offers a significant advantage in high-throughput environments, such as in discovery and early-phase process development, where speed and reduced environmental impact are critical considerations. Its orthogonal selectivity also makes it a valuable secondary technique to confirm HPLC results.

  • Chiral NMR is an excellent complementary tool for rapid screening and for situations where chromatographic methods prove difficult. Its lower sensitivity may be a limitation for trace-level impurity analysis, but its speed and non-separative nature make it highly efficient for analyzing samples with higher impurity levels.

Ultimately, the selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the stage of drug development. A comprehensive approach that leverages the strengths of each of these powerful techniques will ensure the highest level of confidence in the isomeric purity of this compound.

References

Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling 1-Cbz-Amino-2-methylaminoethane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As scientific advancement continues to accelerate, the safe handling of novel chemical compounds is a cornerstone of innovative and responsible research. This guide provides essential safety and logistical information for the handling of 1-Cbz-Amino-2-methylaminoethane hydrochloride (CAS No. 277328-34-4). As a Senior Application Scientist, my aim is to equip you with not just a set of rules, but a deep understanding of the "why" behind each safety protocol, fostering a culture of proactive safety and scientific integrity in your laboratory.

Hazard Analysis: Understanding the Risks

This compound is a multifaceted molecule, and its safety profile is a composite of its constituent parts.

  • Aliphatic Amine Hydrochloride: The presence of an amine hydrochloride suggests that the compound is likely a water-soluble, crystalline solid.[1] Amine hydrochlorides can be irritating to the skin, eyes, and respiratory tract.[2][3] Direct contact may cause redness, pain, and in severe cases, chemical burns. Inhalation of dust can lead to respiratory irritation, coughing, and shortness of breath.[3]

  • Carbamate Moiety: The carbobenzyloxy (Cbz) group is a common amine protecting group. While generally stable, carbamates as a class of compounds can have varying toxicity profiles. Some carbamates are known to be cholinesterase inhibitors, though the risk from a single Cbz group in this context is likely low. However, it is prudent to handle the compound with care to avoid ingestion or significant skin absorption.[4] Decontamination procedures for carbamates often involve washing with soap and water or a mild alkaline solution.[5]

  • Corrosivity Potential: The combination of an amine and a hydrochloride salt can result in a compound that is corrosive, particularly in the presence of moisture. This necessitates careful material compatibility considerations for storage and handling equipment.

Inferred Hazard Summary:

Hazard TypePotential EffectCausative Functional Group
Skin Irritation/Corrosion Redness, pain, potential for chemical burns.Aliphatic Amine Hydrochloride
Eye Irritation/Damage Severe irritation, potential for serious eye damage.Aliphatic Amine Hydrochloride
Respiratory Irritation Coughing, shortness of breath upon dust inhalation.Aliphatic Amine Hydrochloride
Potential Systemic Effects Possible effects if ingested or absorbed in large quantities.Carbamate

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes of solutions and airborne dust particles.[6] A face shield offers a broader range of protection for the entire face.
Skin Protection - Gloves: Nitrile or neoprene gloves. Latex is not recommended.[4]- Lab Coat: A flame-resistant lab coat with full-length sleeves.Nitrile and neoprene offer good chemical resistance to a range of organic compounds and acids.[4] A lab coat prevents direct skin contact with spills.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge with a particulate pre-filter.Recommended when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosol generation.[6]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to ensuring a safe working environment.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: When weighing the solid, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the dispersal of fine powders.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Transfers: Use appropriate tools such as spatulas and powder funnels to transfer the solid. For solutions, use pipettes or graduated cylinders.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All solid waste contaminated with the compound (e.g., weighing paper, gloves, bench paper) should be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.

  • Decontamination: Decontaminate glassware by rinsing with an appropriate solvent (e.g., ethanol or methanol) followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste. Work surfaces should be wiped down with a suitable solvent and then cleaned with soap and water.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage Prep Don PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat FumeHood Prepare Fume Hood: - Verify Airflow - Line with Bench Paper Prep->FumeHood Weigh Weigh Solid: - Use Draft Shield - Handle with Care FumeHood->Weigh Inside Fume Hood Dissolve Prepare Solution: - Add Solid to Solvent Slowly - Monitor Temperature Weigh->Dissolve Waste Dispose of Waste: - Segregate Solid & Liquid Waste - Label Containers Dissolve->Waste Decon Decontaminate: - Clean Glassware & Surfaces - Collect Rinse as Waste Waste->Decon Store Store Securely: - Tightly Sealed Container - Cool, Dry, Ventilated Area Decon->Store

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.